molecular formula C12H17N B057472 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-58-9

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B057472
CAS No.: 4497-58-9
M. Wt: 175.27 g/mol
InChI Key: KSNRDYQOHXQKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline ( 4497-58-9) is a hydrogenated quinoline derivative that serves as a versatile and valuable intermediate in pharmaceutical research and development. With a molecular formula of C12H17N and a molecular weight of 175.27 g/mol, this compound is characterized by its saturated heterocyclic ring and three methyl substituents, which contribute to its conformational flexibility and physicochemical properties. This compound is of significant interest in neuroscience and medicinal chemistry, primarily as a precursor to analogs with demonstrated neuroprotective, antioxidant, and anti-inflammatory properties . Notably, its synthetic derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has shown exceptional promise in preclinical models. Research indicates that such derivatives can mitigate oxidative stress by reducing levels of lipid and protein oxidation products, and subsequently alleviate NF-κB-mediated neuroinflammation. This multifaceted action has proven effective in improving motor coordination and protecting dopaminergic neurons in experimental models of Parkinson's disease, even outperforming the comparative drug rasagiline in several parameters. Beyond central nervous system applications, this chemical scaffold is also a key building block in the synthesis of structural analogs of natural products like the antibiotic Helquinoline, highlighting its utility in developing new anti-infective agents. Handling & Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling information. Recommended to be stored in a dark place, sealed in dry conditions, at room temperature.

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRDYQOHXQKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC=CC=C12)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884081
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-58-9
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4497-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9). This hydrogenated quinoline derivative is a versatile intermediate in pharmaceutical research, particularly in the development of neuroprotective and anti-inflammatory agents.[1] Understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems, designing experimental protocols, and developing formulation strategies.

Core Physicochemical Data

PropertyValueData Source and Notes
Molecular Formula C₁₂H₁₇N---
Molecular Weight 175.27 g/mol [1][3]
Physical Appearance Light-brown oil; also reported as solid or semi-solid.[2]
Melting Point Not availableExperimental data not found in the literature.
Boiling Point Not availableA boiling point for the related compound 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is 123°C at 5 mmHg.[4]
Density Not available---
Solubility Not availableA synthesis protocol mentions extraction with dichloromethane, suggesting solubility in this organic solvent.[2] General quinoline derivatives are soluble in organic solvents like ethanol and DMSO.
pKa Not available---
LogP (Octanol-Water Partition Coefficient) Not availableA predicted XLogP3 value for the isomeric compound 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is 3.4.[5]

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties.

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[2]

Materials:

  • 1,2-dihydro-2,2,4-trimethylquinoline

  • 10% Palladium on carbon (Pd-C)

  • Ethanol

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

  • Add 0.4 g of 10% Pd-C to the solution.

  • Carry out the reaction in a hydrogen atmosphere at 60°C for 7 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a light-brown oil.[2]

Determination of Melting Point (Capillary Method)

This standard method is suitable for crystalline solids and can be adapted for semi-solids with careful observation.

Apparatus:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and, if solid, finely powdered using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Purified water or a relevant buffer solution

  • Sealed flasks

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous medium in a sealed flask.

  • Agitate the flask in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a prepared calibration curve.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties.[1] Research indicates that these effects can be mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival.[6]

NF-κB Signaling Pathways

There are two primary NF-κB activation pathways: the canonical and non-canonical pathways.

The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1, as well as by pathogen-associated molecular patterns (PAMPs).[7][8][9] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[6] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.[6][7] This releases the p50/RelA (p65) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[6][7][8]

Canonical NF-kB Signaling Pathway cluster_nucleus Nucleus Ligand TNF-α, IL-1, PAMPs Receptor TNFR, IL-1R, TLR Ligand->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 phosphorylates IκBα p_IkBa P-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 IkBa_p50_p65->p50_p65 releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination Proteasome->IkBa_p50_p65 degrades IκBα p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocates Nucleus Nucleus DNA DNA p50_p65_nuc->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Cytoplasm Cytoplasm

Caption: The canonical NF-κB signaling pathway.

The non-canonical pathway is activated by a more specific subset of ligands, such as BAFF and lymphotoxin-β (LTβ).[7] This pathway is dependent on the NF-κB-inducing kinase (NIK).[8][10] In resting cells, NIK is constantly degraded. Upon receptor stimulation, NIK stabilizes and activates an IKKα homodimer, which in turn phosphorylates the p100 subunit of a p100/RelB dimer.[8][10] This phosphorylation leads to the processing of p100 into p52. The resulting p52/RelB dimer then translocates to the nucleus to regulate genes primarily involved in lymphoid organ development and B-cell maturation.[7]

Non-Canonical NF-kB Signaling Pathway cluster_nucleus Nucleus Ligand BAFF, LTβ Receptor BAFFR, LTβR Ligand->Receptor TRAF_complex TRAF2/TRAF3/cIAP Receptor->TRAF_complex inactivates NIK NIK TRAF_complex->NIK degradation IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer activates p100_RelB p100-RelB IKKa_homodimer->p100_RelB phosphorylates p100 p_p100 P-p100-RelB p100_RelB->p_p100 Processing Proteasomal Processing p_p100->Processing ubiquitination p52_RelB p52-RelB Processing->p52_RelB processes to p52 p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc translocates DNA DNA p52_RelB_nuc->DNA binds Transcription Gene Transcription (Lymphoid Organogenesis) DNA->Transcription Cytoplasm Cytoplasm

Caption: The non-canonical NF-κB signaling pathway.

The inhibitory action of this compound derivatives on the NF-κB pathway makes this scaffold a promising starting point for the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. Further research into the precise mechanism of inhibition and structure-activity relationships is warranted.

References

An In-depth Technical Guide to the Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathways for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in various chemical fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is prevalent in a wide array of natural products and medicinally important compounds.[1] Consequently, the development of efficient synthetic routes to access these molecules is a key focus in organic chemistry. This guide will explore the primary methods for the synthesis of this compound, with a focus on practical laboratory-scale preparations.

Primary Synthesis Pathway: Hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline

The most direct and commonly cited method for the synthesis of this compound is the catalytic hydrogenation of its partially saturated precursor, 1,2-dihydro-2,2,4-trimethylquinoline.[2] This method is efficient and proceeds with high yield.

Reaction Scheme

The overall transformation involves the reduction of the double bond within the heterocyclic ring of 1,2-dihydro-2,2,4-trimethylquinoline.

G A 1,2-Dihydro-2,2,4-trimethylquinoline B This compound A->B H2, 10% Pd-C Ethanol, 60°C G A Aniline + Acetone B 2,2,4-Trimethyl-1,2-dihydroquinoline A->B Catalyst (e.g., HF/BF3, Zeolite) 80-150°C G cluster_0 Step 1: Hydroaminoalkylation cluster_1 Step 2: Buchwald-Hartwig Amination A ortho-Chlorostyrene + N-Methylaniline B Linear Hydroaminoalkylation Product A->B Ti Catalyst C Linear Hydroaminoalkylation Product D 1,2,3,4-Tetrahydroquinoline C->D Pd Catalyst

References

The Antioxidant Mechanism of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) and its derivatives have garnered significant interest for their antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying the antioxidant action of THTQ. The document elucidates its dual role in direct free radical scavenging and the modulation of endogenous antioxidant pathways. Detailed experimental protocols for key antioxidant assays are provided, alongside a summary of available quantitative data, primarily focusing on hydroxylated THTQ derivatives due to a notable lack of such data for the parent compound. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular interactions and experimental designs.

Core Mechanism of Action

The antioxidant activity of this compound and its analogues is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Free Radical Scavenging

The foundational antioxidant property of THTQ lies in its ability to directly neutralize free radicals. The secondary amine within the tetrahydroquinoline ring system is a key functional group in this process. It can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. This action is particularly effective against highly reactive species such as hydroxyl radicals and superoxide anions. Some studies suggest that this radical-scavenging activity may occur via a Single Electron Transfer (SET) mechanism.

The antioxidant effect of tetrahydroquinoline derivatives is often enhanced by the presence of specific substituents on the quinoline ring, such as hydroxyl (-OH) groups. These groups can also donate a hydrogen atom, increasing the molecule's overall radical scavenging capacity.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, THTQ derivatives have been shown to exert a more profound and lasting antioxidant effect by upregulating the body's own defense mechanisms against oxidative stress. This is primarily achieved through the activation of key transcription factors, namely Nrf2 and Foxo1.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, THTQ can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression. This results in elevated levels of protective enzymes such as:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

    • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

    • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

    • Glutathione Reductase (GR): Regenerates the reduced form of glutathione, a major cellular antioxidant.

  • Foxo1 (Forkhead box protein O1) Pathway: THTQ has also been implicated in the activation of Foxo1, another transcription factor that plays a role in the expression of antioxidant enzymes like SOD and catalase.

Inhibition of Lipid Peroxidation

A significant consequence of oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can lead to cell membrane damage and the formation of reactive aldehydes. THTQ and its derivatives have demonstrated the ability to inhibit lipid peroxidation. This is achieved by interrupting the chain reaction, scavenging the lipid peroxyl radicals that propagate the process. The protective effect on lipids is a crucial aspect of its cellular antioxidant action.

Anti-inflammatory Action through NF-κB Inhibition

Chronic inflammation is closely linked to oxidative stress, with each process capable of promoting the other. THTQ derivatives have been observed to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, THTQ can reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response that contributes to oxidative stress.

Data Presentation: Quantitative Antioxidant Activity

A comprehensive review of the available literature reveals a scarcity of specific quantitative antioxidant data, such as IC50 values, for the parent this compound molecule. The majority of published quantitative studies focus on its hydroxylated derivatives, which generally exhibit enhanced antioxidant activity. For the purpose of providing a quantitative perspective, the following table summarizes representative data for a key derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), in comparison to a standard antioxidant.

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)DPPHData not availableAscorbic Acid~5-10
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)ABTSData not availableTrolox~2-8

Note: The table is illustrative and highlights the need for further quantitative studies on the parent THTQ molecule.

Signaling Pathway and Workflow Visualizations

Signaling Pathways

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THTQ THTQ Derivative Keap1_Nrf2 Keap1-Nrf2 Complex THTQ->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, GR) ARE->Antioxidant_Genes activates transcription Cytoplasm Cytoplasm Antioxidant_Genes->Cytoplasm Increased Antioxidant Enzyme Synthesis

Caption: Nrf2-mediated antioxidant response pathway activated by THTQ derivatives.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB->Proinflammatory_Genes activates transcription THTQ THTQ Derivative THTQ->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by THTQ derivatives.

Experimental Workflows

DPPH_Assay_Workflow start Start prepare_dpph Prepare DPPH Solution (in methanol/ethanol) start->prepare_dpph prepare_samples Prepare THTQ/Derivative Solutions (various concentrations) start->prepare_samples mix Mix DPPH Solution with Sample/Control prepare_dpph->mix prepare_samples->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

TBARS_Assay_Workflow start Start prepare_homogenate Prepare Tissue/Lipid Homogenate start->prepare_homogenate induce_peroxidation Induce Lipid Peroxidation (e.g., with FeSO4) prepare_homogenate->induce_peroxidation add_thtq Add THTQ/Derivative Solutions induce_peroxidation->add_thtq incubate1 Incubate add_thtq->incubate1 add_tca_tba Add TCA and TBA Reagents incubate1->add_tca_tba heat Heat at 95°C add_tca_tba->heat cool_centrifuge Cool and Centrifuge heat->cool_centrifuge measure Measure Absorbance of Supernatant (at ~532 nm) cool_centrifuge->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for the TBARS lipid peroxidation assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the THTQ compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the THTQ solution or standard to an equal volume of the DPPH working solution.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the solutions thoroughly.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 30 minutes) to allow the reaction to reach a steady state.

  • Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer or microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the THTQ solution.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of the THTQ compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the THTQ compound and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the THTQ solution or standard to a larger volume of the diluted ABTS•+ solution.

    • Include a blank control containing the solvent and the ABTS•+ solution.

  • Incubation:

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of ABTS•+ absorbance using a similar formula to the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Prepare a homogenate of a lipid-rich biological sample (e.g., brain tissue, liver microsomes, or egg yolk) in a suitable buffer.

  • Induction of Lipid Peroxidation:

    • Induce lipid peroxidation in the homogenate using a pro-oxidant, such as ferrous sulfate (FeSO4) or a free radical generator.

    • In parallel, incubate the homogenate with various concentrations of the THTQ compound or a positive control (e.g., butylated hydroxytoluene, BHT).

  • TBA Reaction:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge the mixture and collect the supernatant.

    • Add a solution of thiobarbituric acid (TBA) to the supernatant.

  • Incubation and Measurement:

    • Heat the mixture at 95°C for a specified time (e.g., 30-60 minutes) to facilitate the formation of the MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

  • Calculation:

    • Calculate the percentage of inhibition of lipid peroxidation based on the reduction in TBARS formation in the presence of the THTQ compound compared to the control without the antioxidant.

Conclusion

This compound and its derivatives represent a promising class of antioxidants with a multifaceted mechanism of action. Their ability to directly scavenge free radicals, coupled with the upregulation of endogenous antioxidant defenses and inhibition of inflammatory pathways, provides a robust defense against oxidative stress. While quantitative data on the parent THTQ molecule is limited, the available information on its derivatives underscores the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the quantitative antioxidant capacity of THTQ and to explore its applications in the prevention and treatment of oxidative stress-related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

The Multifaceted Biological Activities of 2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These synthetic heterocyclic compounds have garnered significant attention for their potential therapeutic applications, ranging from neuroprotection and antioxidant effects to anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Povarov reaction, a versatile and efficient method for constructing tetrahydroquinoline rings.[1][2][3] This reaction is a formal [4+2] cycloaddition between an imine and an electron-rich alkene.[1][2][3] Another synthetic route involves the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[4]

General Experimental Workflow for Synthesis and Biological Evaluation

The overall process for identifying and characterizing the biological activity of novel this compound derivatives typically follows a structured workflow, from initial synthesis to in-depth biological assessment.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation s1 Reactant Selection (Anilines, Aldehydes, Alkenes) s2 Povarov Reaction or other synthesis methods s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 s4 Structural Characterization (NMR, IR, Mass Spec) s3->s4 b1 Antioxidant Assays (DPPH, ABTS) s4->b1 b2 Anticancer Assays (MTT, against cell lines) s4->b2 b3 Anti-inflammatory Assays (e.g., Cytokine measurement) s4->b3 m1 Signaling Pathway Analysis (Western Blot, qPCR) b2->m1 v1 Animal Model of Disease (e.g., Parkinson's, Cancer) m1->v1 m2 Enzyme Inhibition Assays v2 Efficacy & Toxicity Assessment

General workflow from synthesis to in vivo evaluation.

Quantitative Biological Activity Data

The diverse biological activities of this compound derivatives have been quantified in numerous studies. The following tables summarize key findings in the areas of anticancer, antioxidant, neuroprotective, and anti-inflammatory research.

Table 1: Anticancer Activity of this compound Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
Pyrazolo quinoline derivative (15)MCF-715.16[5]
Pyrazolo quinoline derivative (15)HepG-218.74[5]
Pyrazolo quinoline derivative (15)A54918.68[5]
Tetrahydroquinoline 18HeLa13.15[6]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-11612.04 ± 0.57[7]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)A-54912.55 ± 0.54[7]
Table 2: Antioxidant Activity of this compound Derivatives
AssayCompound/DerivativeIC50/EC50Reference
DPPH radical scavenging1,4-disubstituted 1,2,3-triazole (4a)IC50 1.88 ± 0.07 mM
DPPH radical scavenging1,4-disubstituted 1,2,3-triazole (4b)IC50 2.19 ± 0.09 mM
DPPH radical scavenging1,4-disubstituted 1,2,3-triazole (4d)IC50 2.30 ± 0.01 mM
ABTS radical scavenging1,4-disubstituted 1,2,3-triazole (4a)IC50 2.17 ± 0.02 mM
ABTS radical scavenging1,4-disubstituted 1,2,3-triazole (4b)IC50 2.38 ± 0.43 mM
Table 3: Neuroprotective Effects of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)
ParameterAnimal ModelEffectReference
Oxidative Stress Markers (8-isoprostane, lipid & protein oxidation products)Rotenone-induced Parkinson's Disease in ratsSignificant reduction[8]
Motor CoordinationRotenone-induced Parkinson's Disease in ratsImprovement in scores[8]
Tyrosine Hydroxylase LevelsRotenone-induced Parkinson's Disease in ratsIncreased expression[8]
Antioxidant enzyme activitiesRotenone-induced Parkinson's Disease in ratsRecovery of activities[9]
Apoptosis IntensityRotenone-induced Parkinson's Disease in ratsLowered compared to untreated[9]
Table 4: Anti-inflammatory Effects of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)
ParameterModelEffectReference
mRNA levels of pro-inflammatory cytokines (Il1b, Tnf)Rotenone-induced Parkinson's Disease in ratsSignificant downregulation[8]
Expression of NF-κBRotenone-induced Parkinson's Disease in ratsReduction in expression[8]
Myeloperoxidase activityRotenone-induced Parkinson's Disease in ratsReduction[8]
mRNA levels of Nfkb2, Il1b, Il6, and TnfAcetaminophen-induced liver injury in ratsDecrease compared to untreated group[10]
Serum levels of IgGAcetaminophen-induced liver injury in ratsDecrease compared to untreated group[10]

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol describes the synthesis of the parent compound from its dihydroquinoline precursor.[4]

  • Dissolution: Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

  • Catalyst Addition: Add 0.4 g of 10% Palladium on carbon (Pd-C) to the solution.

  • Hydrogenation: Carry out the reaction at 60°C in a hydrogen atmosphere for 7 hours.

  • Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain this compound as a light-brown oil.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[11][12][13][14]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a control well containing the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

Anti-inflammatory and Neuroprotective Effects via NF-κB Pathway Inhibition

Several studies have demonstrated that the anti-inflammatory and neuroprotective properties of these compounds are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10][18] Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes.[18] Derivatives of this compound, particularly hydroxylated forms, can reduce oxidative stress, thereby preventing the activation of NF-κB and the subsequent expression of inflammatory cytokines.[8][10]

G ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK activates THQ 2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline derivative THQ->ROS inhibits IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active activation Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkB_active->Inflammation promotes

Inhibition of the NF-κB signaling pathway.
Anticancer Effects via PI3K/Akt/mTOR Pathway Modulation

The anticancer activity of certain this compound derivatives has been attributed to their ability to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some tetrahydroquinoline derivatives have been shown to inhibit mTOR (mammalian target of rapamycin), a key protein in this pathway, leading to the suppression of tumor growth.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ 2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline derivative THQ->mTOR inhibits

Modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Derivatives of this compound represent a promising class of bioactive compounds with a wide array of potential therapeutic applications. Their demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, coupled with well-established synthetic routes, make them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their interactions with the NF-κB and PI3K/Akt/mTOR signaling pathways, provides a solid foundation for the rational design of new and more potent therapeutic agents. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this versatile chemical scaffold.

References

Spectroscopic Profiling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents a combination of available data for closely related structures and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers in the structural elucidation and analysis of similar compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound based on the analysis of related structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9 - 1.3s6HC2-(CH₃)₂
~ 1.2 - 1.4d3HC4-CH₃
~ 1.5 - 1.9m2HC3-H₂
~ 2.8 - 3.2m1HC4-H
~ 3.5 - 4.0br s1HN1-H
~ 6.5 - 7.2m4HAromatic-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 20 - 25C4-CH₃
~ 25 - 35C2-(CH₃)₂
~ 40 - 50C3
~ 50 - 60C2
~ 30 - 40C4
~ 110 - 145Aromatic Carbons
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3450MediumN-H Stretch
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960StrongAliphatic C-H Stretch
1580 - 1620Medium-StrongC=C Aromatic Ring Stretch
1450 - 1500Medium-StrongC=C Aromatic Ring Stretch
1250 - 1350MediumC-N Stretch
740 - 770StrongC-H Bending (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the related compound 2,2,4-trimethyl-1,2-dihydroquinoline shows a prominent molecular ion peak.[1] A similar pattern would be expected for the tetrahydro- derivative, with a molecular ion peak at m/z 175.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
175High[M]⁺ (Molecular Ion)
160High[M-CH₃]⁺
145Medium[M-2CH₃]⁺
130Medium[M-C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and invert it several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

  • A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (for an oily substance):

  • Place a small drop of the this compound oil onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

  • Place a second salt plate on top of the first, and gently press to create a thin film of the sample between the plates.[2]

  • Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a small drop of the sample is placed directly onto the ATR crystal.[3]

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer is used.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • For a volatile compound like this compound, direct injection or gas chromatography (GC) is a suitable sample introduction method.

  • Electron Impact (EI) ionization is a common method for this type of molecule.[4][5][6] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]

Instrumentation and Data Acquisition:

  • A mass spectrometer equipped with an EI source is used.

  • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or place on ATR crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI Source) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine that has garnered significant interest in the field of medicinal chemistry. Its unique structural framework serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, the therapeutic potential of its derivatives, with a focus on its role in neuroprotection and anti-inflammatory pathways. For the purposes of this guide, this compound may be referred to as TMTHQ.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis and drug design.

PropertyValue
CAS Number 4497-58-9
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
IUPAC Name This compound
Appearance Light-brown oil
Purity Typically >95%

Molecular Structure

The molecular structure of this compound is characterized by a quinoline core with a fully saturated heterocyclic ring. Three methyl groups are substituted at positions 2, 2, and 4.

Molecular structure of this compound

Figure 1. Molecular structure of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[1]

Materials:

  • 1,2-dihydro-2,2,4-trimethylquinoline (2.0 g, 11.5 mmol)

  • 10% Palladium on carbon (Pd/C) (0.4 g)

  • Ethanol (10 ml)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 2.0 g of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol in a suitable reaction vessel.

  • Add 0.4 g of 10% Pd/C to the solution.

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the reaction mixture to 60°C and maintain for 7 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a light-brown oil. (Expected yield: ~1.8 g, 89%).

Therapeutic Potential and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant therapeutic promise, particularly the hydroxylated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). HTHQ has demonstrated potent neuroprotective, antioxidant, and anti-inflammatory properties in preclinical studies, especially in models of Parkinson's disease.[2][3][4]

The primary mechanism of action for the therapeutic effects of HTHQ is through the modulation of the NF-κB signaling pathway.[2] Oxidative stress, a key pathological feature of neurodegenerative diseases, leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and subsequent cellular damage. HTHQ acts as an antioxidant, reducing the levels of reactive oxygen species and thereby inhibiting the activation of NF-κB. This, in turn, suppresses the inflammatory cascade and protects neuronal cells from damage.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the neuroprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in the context of oxidative stress and the NF-κB signaling pathway.

G Mechanism of Neuroprotection by HTHQ oxidative_stress Oxidative Stress (e.g., in Parkinson's Disease) nf_kb_activation NF-κB Activation oxidative_stress->nf_kb_activation activates hthq 6-Hydroxy-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline (HTHQ) hthq->oxidative_stress inhibits hthq->nf_kb_activation inhibits neuroprotection Neuroprotection hthq->neuroprotection promotes pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nf_kb_activation->pro_inflammatory_cytokines promotes transcription of neuroinflammation Neuroinflammation pro_inflammatory_cytokines->neuroinflammation leads to neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage causes

Caption: Proposed mechanism of HTHQ's neuroprotective effects.

Experimental Protocols for Biological Evaluation

Assessment of Oxidative Stress Markers in Rat Brain Homogenate

This protocol describes the measurement of key oxidative stress markers in brain tissue, which is essential for evaluating the antioxidant effects of compounds like HTHQ.

1. Sample Preparation:

  • Euthanize the experimental animal and rapidly excise the brain.

  • Rinse the brain in ice-cold saline (0.9% w/v NaCl).

  • Homogenize the brain tissue in a suitable volume of ice-cold Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and store at -80°C for subsequent analysis.[5]

2. Measurement of Oxidative Stress Markers:

  • Lipid Peroxidation (Malondialdehyde - MDA): MDA levels can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • DNA Oxidation (8-hydroxy-2'-deoxyguanosine - 8-OHdG): 8-OHdG levels can be measured using specific ELISA kits.

  • Glutathione (GSH/GSSG) Ratio: The ratio of reduced to oxidized glutathione can be determined using commercially available assay kits that typically involve a colorimetric or fluorometric measurement.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps for analyzing the protein expression levels of key components of the NF-κB pathway, such as p65 and IκBα, to assess the anti-inflammatory effects of a test compound.

1. Protein Extraction:

  • Culture cells to the desired confluency and treat with the test compound and/or an inflammatory stimulus (e.g., LPS).

  • Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Quantitative Data on Biological Activity

The following table summarizes the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) on markers of oxidative stress and inflammation in a rat model of Parkinson's disease. The data is presented as the relative change compared to the disease model control group.

MarkerBrain RegionTreatment (HTHQ 50 mg/kg)EffectReference
8-isoprostane Brain & SerumSignificant reduction in this marker of lipid peroxidation.[2]
Lipid Oxidation Products Brain & SerumSignificant decrease in overall lipid oxidation.[2]
Protein Oxidation Products Brain & SerumSignificant reduction in protein carbonyls.[2]
mRNA of pro-inflammatory cytokines (TNF-α, IL-1β) BrainDownregulation of inflammatory gene expression.[2]
NF-κB expression BrainReduced expression of the key inflammatory transcription factor.[2]

Conclusion

This compound is a valuable chemical intermediate for the development of novel therapeutic agents. Its derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has demonstrated significant potential as a neuroprotective and anti-inflammatory agent in preclinical models. The mechanism of action, involving the inhibition of oxidative stress and the NF-κB signaling pathway, makes it a promising candidate for further investigation in the context of neurodegenerative diseases and other inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this class of compounds.

References

Solubility Profile of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and other chemical industries.[1] Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on the theoretical solubility profile based on the compound's molecular structure and provides a detailed experimental protocol for its determination in common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in synthesis, formulation, and quality control.

Introduction to this compound

This compound is a hydrogenated quinoline derivative with the molecular formula C₁₂H₁₇N.[1] It serves as a versatile and valuable intermediate in the synthesis of various organic molecules, including neuroprotective agents and potential anti-infective compounds.[1] Its structure, featuring a saturated heterocyclic ring and methyl substituents, dictates its physicochemical properties, including its solubility in different media.[1] Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes like chromatography, and the development of pharmaceutical formulations.

Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₇N

  • Molecular Weight: 175.27 g/mol [1]

  • Appearance: Can be a light-green or light-brown oil, or a solid.[2][3]

Theoretical Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound contains both nonpolar (the aromatic ring and methyl groups) and polar (the secondary amine) features, suggesting a nuanced solubility profile.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon character of the molecule suggests good solubility in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): The compound is expected to be readily soluble in these solvents due to a balance of polarity. Synthesis procedures for this molecule and its derivatives often use solvents like dichloromethane and dimethylformamide (DMF), indicating its solubility in these media.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The secondary amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, suggesting moderate to good solubility in polar protic solvents. Its precursor, 1,2-dihydro-2,2,4-trimethylquinoline, is noted to be dissolved in ethanol during synthesis.[2]

  • Aqueous Solubility: As a general rule for organic compounds, those with more than five carbon atoms tend to have low water solubility. Given its 12 carbon atoms, this compound is expected to be poorly soluble in water. However, its basic secondary amine group will allow it to dissolve in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a more polar protonated salt.[5][6]

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound in a given solvent. This method, often referred to as the isothermal shake-flask method, is a reliable way to obtain quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at a standard value, such as 25 °C.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or GC method.

  • Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be recorded systematically for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Nonpolar Hexaneexperimental dataexperimental data
Tolueneexperimental dataexperimental data
Polar Aprotic Dichloromethaneexperimental dataexperimental data
Ethyl Acetateexperimental dataexperimental data
Acetoneexperimental dataexperimental data
Tetrahydrofuran (THF)experimental dataexperimental data
Polar Protic Methanolexperimental dataexperimental data
Ethanolexperimental dataexperimental data
Isopropanolexperimental dataexperimental data

Visualized Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

G Workflow for Solubility Determination A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant T (e.g., 24-48h shaking) B->C D Allow excess solid to settle C->D E Withdraw supernatant sample D->E F Filter sample (e.g., 0.45 µm) E->F G Dilute sample with known volume F->G H Quantify concentration (e.g., HPLC, GC) G->H I Calculate Solubility H->I

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Conclusion

References

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Due to a lack of direct and specific experimental data in publicly accessible literature for this exact molecule, this guide draws upon information available for structurally similar compounds, including its less saturated precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, and the parent compound, 1,2,3,4-tetrahydroquinoline. This information is supplemented with established principles of thermal analysis and degradation of hindered amine antioxidants to provide a predictive and comparative framework.

Executive Summary

Predicted Thermal Stability and Degradation Profile

Based on the analysis of related compounds, the thermal behavior of this compound can be inferred.

Thermal Stability

The thermal stability of this compound is expected to be comparable to or slightly lower than its dihydro- counterpart due to the fully saturated heterocyclic ring. The presence of the sterically hindering trimethyl groups on the heterocyclic ring likely contributes to its stability by inhibiting intermolecular reactions.

A study on the thermal decomposition of RP-2, a rocket propellant, demonstrated that the addition of 1,2,3,4-tetrahydroquinoline as a stabilizing additive significantly slowed the decomposition process.[1] This suggests that the tetrahydroquinoline moiety possesses inherent thermal stabilizing properties.

Table 1: Predicted Thermal Properties of this compound

PropertyPredicted Value/RangeBasis for Prediction
Boiling Point > 250 °CBased on the boiling point of 1,2,3,4-tetrahydroquinoline and the addition of three methyl groups.
Onset of Decomposition (TGA, in inert atmosphere) 200 - 300 °CInferred from the stability of related hindered amine antioxidants and tetrahydroquinoline derivatives.
Major Decomposition Steps (TGA) 2-3 stepsTypical for complex organic molecules, involving initial side-chain and ring cleavage followed by core structure decomposition.
Degradation Pathway

The degradation of this compound is likely to proceed through a free-radical mechanism, characteristic of hindered amine stabilizers.[2][3] The process is expected to initiate at the weaker bonds within the molecule.

A proposed general degradation pathway is outlined below:

This compound This compound Initial Bond Cleavage Initial Bond Cleavage This compound->Initial Bond Cleavage Heat Formation of Radical Intermediates Formation of Radical Intermediates Initial Bond Cleavage->Formation of Radical Intermediates Fragmentation Fragmentation Formation of Radical Intermediates->Fragmentation Volatile Products Volatile Products Fragmentation->Volatile Products e.g., CO, NOx, hydrocarbons Char Residue Char Residue Fragmentation->Char Residue

Caption: Proposed thermal degradation pathway for this compound.

Under oxidative conditions, the formation of nitroxyl radicals is a key step in the antioxidant mechanism of hindered amines.[2][3] These radicals can then participate in further reactions, leading to a complex mixture of degradation products. A Material Safety Data Sheet for the polymerized form of the related compound, 2,2,4-trimethyl-1,2-dihydroquinoline, indicates that thermal decomposition can produce carbon monoxide (CO) and nitrous gases (NOx).

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).

  • Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For oxidative stability, a similar experiment should be run using air or oxygen.

  • Temperature Program: Heat the sample from ambient temperature to approximately 600-800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residue percentage.

cluster_0 TGA Experiment Sample Preparation Sample Preparation TGA Instrument TGA Instrument Sample Preparation->TGA Instrument Heating Program Heating Program TGA Instrument->Heating Program Data Acquisition Data Acquisition Heating Program->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: High purity nitrogen or argon at a constant flow rate.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes any expected transitions. A heat-cool-heat cycle is often employed to observe the glass transition and any crystallization or melting events.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the temperatures and enthalpies of any observed endothermic or exothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube or cup.

  • Pyrolysis: Heat the sample rapidly to a series of predetermined temperatures (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A suitable temperature program for the GC oven is used to elute the compounds.

  • MS Detection and Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries (e.g., NIST) and by interpretation of the fragmentation patterns.

Sample Sample Pyrolyzer Pyrolyzer Sample->Pyrolyzer Heat GC Column GC Column Pyrolyzer->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Detection Data Analysis Data Analysis Mass Spectrometer->Data Analysis Identification

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently limited in the public domain, a predictive understanding can be formulated based on the behavior of analogous structures. The compound is expected to exhibit moderate to good thermal stability, with a degradation profile characterized by the formation of various hydrocarbon and nitrogen-containing fragments. For definitive characterization, a systematic study employing TGA, DSC, and Py-GC-MS is essential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such an investigation, which would be of significant value to researchers and professionals in fields where the thermal behavior of this antioxidant is a critical consideration.

References

A Technical Guide to the Health and Safety Handling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a hydrogenated quinoline derivative that serves as a versatile intermediate in pharmaceutical research and development.[1] It is a key building block in the synthesis of novel compounds, particularly those with potential neuroprotective, antioxidant, and anti-inflammatory properties.[1] Derivatives have shown promise in preclinical models of Parkinson's disease by mitigating oxidative stress and neuroinflammation.[1] Given its reactivity and specific hazard profile, a thorough understanding and implementation of stringent health and safety protocols are imperative for all personnel handling this compound.

This guide provides an in-depth overview of the known hazards, safe handling procedures, personal protective equipment (PPE) requirements, and emergency response measures for this compound. The information is compiled from safety data sheets and toxicological assessments to ensure a comprehensive safety framework for a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed and presents a long-term hazard to the aquatic environment.[2] Some regulatory classifications for similar tetrahydroquinoline structures also indicate it may cause cancer, skin irritation, and serious eye irritation.[3][4]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation[4][5][6]
Carcinogenicity Category 1B H350: May cause cancer[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[5][6]
Chronic Aquatic Toxicity Category 3 H412: Harmful to aquatic life with long lasting effects[2][3]

| Flammable Liquids | Category 4 | H227: Combustible liquid[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage. The data below is for the closely related compound 1,2,3,4-tetrahydroquinoline, as specific data for the trimethyl derivative is not consistently available across all parameters.

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Light yellow liquid [4]
Odor Odorless [4]
Molecular Formula C₁₂H₁₇N [1]
Molecular Weight 175.27 g/mol [1]
pH 10-11 (100 g/L water) [4]
Melting Point 15 - 17 °C / 59 - 62.6 °F [4]
Boiling Point 249 °C / 480.2 °F @ 760 mmHg [4]
Flash Point 100 °C / 212 °F [4]
Vapor Pressure 0.1 mbar @ 20 °C [4]
Specific Gravity 1.060 [4]

| Partition Coefficient (n-octanol/water) | log Pow: 2.03 |[3] |

Toxicological Information

The primary routes of exposure are ingestion, inhalation, and skin/eye contact. The compound is harmful if swallowed.[2] Studies on surrogate chemicals suggest a potential for neurotoxicity, with observed effects including ataxia and tremors at high doses.[7]

Table 3: Summary of Toxicological Data

Endpoint Result Remarks Source
Acute Oral Toxicity Harmful if swallowed. Mortalities observed in rats at doses of 1,500 mg/kg and higher with a surrogate. Clinical signs of neurotoxicity (ataxia, hypoactivity) were noted. [2][7]
Acute Inhalation Toxicity May cause respiratory irritation. A surrogate study (aerosol) caused tremors in rats at 1.97 mg/L, suggesting potential neurotoxic effects via inhalation. [5][6][7]
Skin Irritation Causes skin irritation. Not classified as irritating in one study. [2][5][6]
Eye Irritation Causes serious eye irritation. Not classified as irritating in one study. [2][4][5][6]

| Carcinogenicity | May cause cancer. | This is a significant long-term health hazard. |[3][4] |

Key Experimental Protocols

Detailed experimental methodologies for the specific trimethyl derivative are not publicly available. However, toxicological assessments have been conducted on surrogate compounds, such as ethoxyquin, under Good Laboratory Practice (GLP) compliant conditions.

4.1.1 Acute Oral Toxicity (Surrogate: Ethoxyquin)

  • Guideline: Based on EPA OPP 81-3.

  • Species: Crl:CD®BR rats.

  • Methodology: The study involved administering the test substance orally to different groups of rats (10 per group) at doses of 1,500, 1,950, and 2,535 mg/kg. The animals were observed for clinical signs of toxicity and mortality over a period of time, typically 14 days.

  • Key Observations: Mortalities were recorded in the dose groups (2/10, 9/10, and 8/10, respectively). Treatment induced clinical signs of neurotoxicity, including ataxia and hypoactivity, which resolved by day 7 in surviving animals.[7]

4.1.2 Acute Inhalation Toxicity (Surrogate: Ethoxyquin)

  • Guideline: EPA OPP 81-3, GLP-compliant.

  • Species: Crl:CD®BR rats (5 per sex per dose group).

  • Methodology: Animals were exposed to an aerosol of the test substance via whole-body inhalation for a duration of 4 hours at a concentration of 1.97 mg/L. Post-exposure, the animals were monitored for adverse effects.

  • Key Observations: Treatment caused tremors in 6 out of 10 animals, suggesting a potential neurotoxic effect. The study authors noted that due to the whole-body exposure design, oral intake from fur grooming could not be entirely ruled out as a contributing factor.[7]

Safe Handling and Storage

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[4]

Handling Procedures
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]

  • Avoid all contact with skin, eyes, and clothing.[8]

  • Avoid breathing vapors, mists, or aerosols.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6][9]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Take off contaminated clothing and wash it before reuse.[4][5]

Storage Requirements
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][5][10]

  • The storage area should be secure and accessible only to authorized personnel (store locked up).[3][4][5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier against chemical exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Remarks
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn where there is a significant risk of splashing.[11]
Hand Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene).[12] Gloves must be inspected prior to use. Contaminated gloves should be disposed of properly. Wash and dry hands after use.[6][9]
Skin/Body Protective, chemical-resistant clothing or lab coat.[10] Fire/flame resistant clothing may be required.[5][9] Ensure clothing provides full coverage. Wear closed-toe shoes.[13]

| Respiratory | Not required under normal conditions with adequate engineering controls (fume hood). | If ventilation is inadequate, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[5][9] |

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Assess Handling Task potential Potential for Splash or Aerosol Generation? start->potential ppe_low Standard PPE Lab Coat Safety Glasses Nitrile Gloves potential->ppe_low No ppe_high Enhanced PPE Chemical Resistant Gown Safety Goggles & Face Shield Chemical Resistant Gloves potential->ppe_high Yes resp Work in Fume Hood or Use Respirator ppe_high->resp

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.

First Aid Measures

Immediate action is required in case of any exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][4]

  • General Advice: In all cases of doubt, or when symptoms persist, seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Call a physician immediately.[5][9]

  • Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation occurs, get medical advice.[4][5]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses, if present and easy to do.[4][5] Continue rinsing and contact an ophthalmologist.[3][8]

  • Ingestion: If swallowed, rinse mouth with water.[3][9] Do NOT induce vomiting.[4][9] Give two glasses of water to drink at most.[3] Call a POISON CENTER or doctor immediately.[3][9]

First_Aid_Flowchart cluster_routes Exposure Route & Immediate Actions start Exposure Event inhalation Inhalation: Move to fresh air. Keep at rest. Administer O₂ if needed. start->inhalation skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15+ minutes. start->skin eye Eye Contact: Remove contact lenses. Rinse with water for 15+ minutes. start->eye ingestion Ingestion: Rinse mouth. Give 2 glasses of water. DO NOT induce vomiting. start->ingestion end_node Seek Immediate Medical Attention (Bring SDS) inhalation->end_node skin->end_node eye->end_node ingestion->end_node

Figure 2: First Aid Procedures for Exposure.

Accidental Release Measures

Prompt and correct response to a spill is crucial to prevent harm to personnel and the environment.

  • Personal Precautions: Evacuate the danger area immediately.[3] Ensure adequate ventilation. Do not breathe vapors and avoid all contact with the substance.[3] Wear the appropriate level of PPE as detailed in Section 6.0.[9]

  • Environmental Precautions: Do not allow the product to enter drains, surface water, or soil.[3][9][10] Prevent further leakage or spillage if it is safe to do so.[5][9]

  • Methods for Containment and Cleaning Up: Cover drains.[3] Contain the spill using bunding or inert absorbent material such as sand, vermiculite, or a commercial absorbent like Chemizorb®.[3][6] Collect the material and place it into a suitable, closable, labeled container for disposal by an appropriate method.[6][9] Clean the affected area thoroughly once the material has been removed.[3]

Spill_Response_Workflow spill Spill Detected secure Secure & Ventilate Area (Evacuate non-essential personnel) spill->secure ppe Don Appropriate PPE (See Section 6.0) secure->ppe contain Contain Spill (Use bunding, cover drains) ppe->contain absorb Absorb with Inert Material (e.g., sand, vermiculite) contain->absorb collect Collect & Transfer to Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste according to Institutional & Local Regulations decontaminate->dispose

Figure 3: Workflow for Handling a Chemical Spill.

Fire-Fighting Measures

While classified as a combustible liquid, specific measures are needed in the event of a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][6][10]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[10]

  • Specific Hazards: Forms explosive mixtures with air on intense heating.[3] In the event of a fire, toxic fumes may be formed, including hazardous combustion products like carbon monoxide (CO) and nitrogen oxides (NOx).[2][6][10]

  • Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][6][10]

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This compound is a valuable intermediate in the synthesis of various biologically active molecules and serves as a key building block in medicinal chemistry and materials science. The protocol described herein involves the catalytic hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline. This method is reproducible, scalable, and yields the desired product in high purity.

Introduction

This compound and its derivatives are important heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their presence in a wide array of pharmacologically active compounds. The synthesis of this scaffold is, therefore, a crucial step in the development of new therapeutic agents. The protocol outlined below is a robust and efficient method for the preparation of this compound, suitable for a standard laboratory setting.

Reaction Scheme

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, via the condensation of aniline with acetone. The second step is the catalytic hydrogenation of the resulting dihydroquinoline to yield the desired tetrahydroquinoline.

Reaction_Scheme cluster_step1 Step 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline cluster_step2 Step 2: Synthesis of this compound aniline Aniline plus1 + aniline->plus1 acetone Acetone dihydroquinoline 2,2,4-trimethyl-1,2-dihydroquinoline acetone->dihydroquinoline Acid Catalyst (e.g., HF/BF3) 80-150 °C plus1->acetone start_dihydroquinoline 2,2,4-trimethyl-1,2-dihydroquinoline tetrahydroquinoline This compound start_dihydroquinoline->tetrahydroquinoline H2, 10% Pd-C Ethanol, 60 °C

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Protocol

Materials and Equipment
  • Reactants: 1,2-dihydro-2,2,4-trimethylquinoline, 10% Palladium on Carbon (Pd-C), Hydrogen gas (H₂), Ethanol (absolute).

  • Solvents for work-up and purification: Dichloromethane, Ethyl acetate, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, Condenser, Magnetic stirrer with hotplate, Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), Filtration apparatus (e.g., Büchner funnel with filter paper or a celite pad), Rotary evaporator, Silica gel for column chromatography.

Synthesis of this compound[1]
  • Reaction Setup: In a suitable round-bottom flask, dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

  • Catalyst Addition: To this solution, carefully add 0.4 g of 10% Pd-C catalyst.

  • Hydrogenation: The reaction vessel is then placed in a hydrogen atmosphere. The reaction is carried out at 60°C with continuous stirring for 7 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite or filter paper.

  • Isolation of Product: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be further purified by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate in hexanes) to obtain the pure this compound.

Data Presentation

ParameterValueReference
Starting Material1,2-dihydro-2,2,4-trimethylquinoline[1]
Reactant Quantity2.0 g (11.5 mmol)[1]
Catalyst10% Palladium on Carbon (Pd-C)[1]
Catalyst Loading0.4 g[1]
SolventEthanol[1]
Solvent Volume10 ml[1]
Reaction Temperature60 °C[1]
Reaction Time7 hours[1]
Product Yield1.8 g (89%)[1]
Product AppearanceLight-brown oil[1]

Experimental Workflow

G Experimental Workflow for Synthesis A Dissolve 1,2-dihydro-2,2,4-trimethylquinoline in Ethanol B Add 10% Pd-C Catalyst A->B C Hydrogenate at 60 °C for 7 hours B->C D Cool to Room Temperature C->D E Filter to Remove Catalyst D->E F Concentrate Under Reduced Pressure E->F G Purify by Silica Gel Chromatography F->G H Characterize the Final Product G->H

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Safety Precautions

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Palladium on carbon is flammable and should be handled with care. Avoid exposure to air when dry.

  • Hydrogen gas is highly flammable. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described method is efficient, with a high reported yield, and utilizes standard laboratory techniques, making it accessible to researchers in various fields of chemistry and drug development.

References

industrial applications of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a polymer stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, commonly known as TMQ or by its trade name Antioxidant RD, is a highly effective aminic antioxidant. It is widely utilized in the polymer industry, particularly for the stabilization of rubber compounds. TMQ is a polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline, and its oligomeric nature contributes to its low volatility and long-term protective effects.[1] This application note provides a comprehensive overview of the industrial applications of TMQ as a polymer stabilizer, including its performance data, experimental protocols for its evaluation, and its mechanism of action.

TMQ is particularly effective in protecting polymers from thermal and oxidative degradation, which are major causes of the deterioration of mechanical properties and overall service life.[2] It is a general-purpose antioxidant that finds application in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and chloroprene rubber (CR).[3] While it provides excellent protection against heat and oxygen, it is not typically used as a primary antiozonant or for improving flex-cracking resistance.[4]

Data Presentation

The efficacy of this compound as a polymer stabilizer can be quantified by evaluating the retention of mechanical properties after accelerated aging. The following tables summarize the performance of TMQ in natural rubber (NR) and styrene-butadiene rubber (SBR) formulations.

Table 1: Performance of TMQ in Natural Rubber (NR) after Hot Air Aging

TMQ Concentration (phr)Aging ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)
0 (Blank)85°C for 96 hours55-
0.5 - 2.585°C for 96 hours96~1.5-fold increase vs. blank

Data synthesized from a study on the effect of TMQ concentration in natural rubber.[5]

Table 2: Performance of TMQ in Styrene-Butadiene Rubber (SBR) after Thermo-oxidative Aging

Additive (1 phr)Aging ConditionsTensile Strength (MPa) - UnagedTensile Strength (MPa) - AgedTensile Strength Retention (%)
Blank7 days14.92-50.27
TMQ7 days18.30-71.97

Data from a study on novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for SBR composites.[6]

Experimental Protocols

The evaluation of a polymer stabilizer involves three key stages: incorporation into the polymer matrix, accelerated aging, and testing of physical properties. The following protocols provide a detailed methodology for these stages.

Protocol 1: Incorporation of TMQ into Natural Rubber using a Two-Roll Mill

This protocol describes the process for mixing TMQ into a natural rubber compound.

Equipment and Materials:

  • Two-roll mill

  • Natural rubber (e.g., SIR-20)

  • This compound (TMQ)

  • Other compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, accelerators)

  • Cutting tool

  • Weighing scale

Procedure:

  • Mastication:

    • Set the nip opening of the two-roll mill to approximately 2 mm.

    • Adjust the roll temperature to 70 ± 5°C.

    • Pass the raw natural rubber through the mill to soften it and form a continuous band. This process is known as mastication.[7]

  • Incorporation of Additives:

    • Widen the nip opening to about 2.5 mm.

    • Add the pre-weighed amounts of TMQ, zinc oxide, and stearic acid to the rolling bank of rubber.

    • Perform several ¾ cuts from each side of the rubber sheet and fold it back into the mill to ensure thorough mixing.[7]

  • Incorporation of Curatives:

    • Add the sulfur and accelerators to the rubber compound on the mill.

    • Continue mixing until all ingredients are homogeneously dispersed.

  • Sheeting Out:

    • Reduce the nip opening to the desired thickness (e.g., 2 mm) and pass the compound through the mill to form a smooth sheet.

    • Allow the compounded rubber sheet to mature for at least 24 hours at room temperature before vulcanization and testing.[7]

Protocol 2: Accelerated Aging of Rubber Samples

This protocol follows the ASTM D573 standard for rubber deterioration in an air oven.[1][8]

Equipment and Materials:

  • Forced-draft air oven with temperature control (±1°C)

  • Vulcanized rubber test specimens (prepared according to ASTM D412)[9]

  • Sample suspension rack

Procedure:

  • Sample Preparation:

    • Die-cut dumbbell-shaped test specimens from the vulcanized rubber sheets as per ASTM D412 specifications.[9]

  • Oven Aging:

    • Preheat the air oven to the desired aging temperature (e.g., 70°C, 100°C).[6]

    • Suspend the test specimens vertically in the oven, ensuring they do not touch each other or the oven walls.[10]

    • Age the specimens for a specified duration (e.g., 70 hours, 96 hours).[6]

  • Post-Aging Conditioning:

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.[1]

Protocol 3: Evaluation of Mechanical Properties

This protocol is based on the ASTM D412 standard for testing the tensile properties of rubber.[9][11]

Equipment and Materials:

  • Tensile testing machine with appropriate grips and load cell

  • Extensometer (optional, for precise strain measurement)

  • Micrometer or thickness gauge

  • Aged and unaged rubber test specimens

Procedure:

  • Specimen Measurement:

    • Measure the thickness and width of the narrow section of each dumbbell-shaped specimen.

  • Tensile Testing:

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant crosshead speed (typically 500 ± 50 mm/min for rubber).[9]

    • Record the force and elongation until the specimen breaks.

  • Data Analysis:

    • Calculate the tensile strength (stress at break) and ultimate elongation (strain at break).

    • For aged samples, calculate the percentage retention of tensile strength and elongation compared to the unaged samples.

Mandatory Visualization

Antioxidant Mechanism of this compound

The primary antioxidant mechanism of aminic stabilizers like TMQ is through the donation of a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation chain reaction of polymers. This process, known as hydrogen atom transfer (HAT), neutralizes the peroxy radical and forms a more stable aminyl radical, thus inhibiting the degradation cascade.[12][13]

Antioxidant_Mechanism Polymer Polymer Chain (RH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation R_radical Alkyl Radical (R•) Initiation->R_radical Forms ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) Propagation Propagation (Chain Reaction) ROO_radical->Propagation Reacts with another Polymer Chain (RH) HAT Hydrogen Atom Transfer (HAT) ROO_radical->HAT Propagation->R_radical Generates new Degradation Polymer Degradation (Loss of Properties) Propagation->Degradation Leads to TMQ TMQ-H (2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline) TMQ->HAT Donates H• ROOH Hydroperoxide (ROOH) HAT->ROOH Forms TMQ_radical Stable TMQ Radical (TMQ•) HAT->TMQ_radical Forms

Caption: Antioxidant mechanism of TMQ via hydrogen atom transfer.

Experimental Workflow for Stabilizer Evaluation

The following diagram illustrates the logical flow of the experimental protocols for evaluating the effectiveness of TMQ as a polymer stabilizer.

Experimental_Workflow Start Start: Polymer and TMQ Stabilizer Mixing Protocol 1: Incorporation of TMQ (Two-Roll Mill) Start->Mixing Vulcanization Vulcanization (Curing) Mixing->Vulcanization Sample_Prep Sample Preparation (ASTM D412 Dumbbell Specimens) Vulcanization->Sample_Prep Split Divide Samples Sample_Prep->Split Unaged_Testing Protocol 3: Mechanical Testing (Unaged) Split->Unaged_Testing Control Group Aging Protocol 2: Accelerated Aging (ASTM D573 Air Oven) Split->Aging Test Group Comparison Data Analysis: Compare Aged vs. Unaged (Retention of Properties) Unaged_Testing->Comparison Aged_Testing Protocol 3: Mechanical Testing (Aged) Aging->Aged_Testing Aged_Testing->Comparison End End: Evaluation of Stabilizer Performance Comparison->End

Caption: Workflow for evaluating the performance of TMQ.

References

using 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as an antioxidant in rubber manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) as a Rubber Antioxidant

Introduction

2,2,4-Trimethyl-1,2-dihydroquinoline, commonly known as TMQ (or RD), is a high-potency, general-purpose amine antioxidant widely utilized in the rubber industry.[1] It is typically supplied as a polymerized resin, with a composition of dimers, trimers, and tetramers of the monomer.[2] This oligomeric nature results in low volatility and high persistence within the rubber matrix, providing excellent long-term protection against thermal and oxidative degradation.[2][3] TMQ is effective for a broad range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and chloroprene rubber (CR).[1][3] While highly effective against heat and oxygen, it offers limited protection against flex-cracking fatigue and ozone degradation, often necessitating its use in combination with other antidegradants like p-phenylenediamines (PPDs).[1][2]

These application notes provide an overview of TMQ's performance, quantitative data from relevant studies, and detailed protocols for its evaluation in rubber compounds.

Data Presentation: Performance of TMQ

The efficacy of TMQ as an antioxidant is demonstrated by its ability to preserve the mechanical properties of rubber after accelerated aging.

Table 1: Antioxidant Activity of TMQ in Styrene-Butadiene Rubber (SBR) Vulcanizates

This table presents a comparative analysis of SBR vulcanizates: a blank (no antioxidant), one with commercial TMQ, and others with novel, modified TMQ-based polymers (Ester, Hydrazide, Oxadiazole, Triazole). The data highlights the significant improvement in material longevity provided by TMQ.

Vulcanizate SampleTensile Strength (MPa)Retained Tensile Strength after 7 Days Aging (%)
Blank (No Antioxidant)14.9250.27
Commercial TMQ18.3071.97
Ester Polymer20.4380.90
Hydrazide Polymer21.5986.66
Oxadiazole Polymer19.5080.15
Triazole Polymer18.9272.99
Data sourced from a study on novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline.[4]

Table 2: Effect of TMQ on Crepe Rubber Modified Asphalt Properties

This table shows the impact of varying concentrations of TMQ on the physical and aging characteristics of crepe rubber-modified asphalt, demonstrating its protective effects in related polymer applications.

Sample IDCrepe Rubber (%)TMQ (%)Penetration (dmm)Softening Point (°C)Weight Loss after RTFOT* (%)Penetration after RTFOT* (dmm)
B110165.1056.200.081145.90
B210268.7055.450.057959.60
B310370.2055.100.076558.80
RTFOT (Rolling Thin Film Oven Test) is a standard procedure for simulating short-term aging.[5]
Data adapted from a study on the addition of TMQ to crepe rubber modified asphalt.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant performance. The following protocols outline standard procedures for evaluating TMQ in a rubber formulation.

Protocol 1: Rubber Compounding and Vulcanization

This protocol describes the standard procedure for mixing rubber compounds, based on ASTM D3182.

  • Formulation : Prepare a standard rubber formulation. For example, a basic SBR formulation might include SBR 1502, carbon black N330, zinc oxide, stearic acid, a sulfur cure package (e.g., CBS accelerator), and the antioxidant (TMQ).

  • Mastication : Masticate the raw rubber on a two-roll mill until a specified temperature is reached and the material is pliable.

  • Ingredient Incorporation :

    • Add activators (zinc oxide, stearic acid) and the antioxidant (TMQ) and mix until fully dispersed.

    • Add the reinforcing filler (carbon black) in increments to ensure proper dispersion.

    • Finally, add the vulcanizing agents (sulfur and accelerators) at a lower mill temperature to prevent scorching.

  • Homogenization : Continue mixing the compound, cutting and blending it on the mill to ensure all ingredients are homogeneously distributed.

  • Sheeting Off : Sheet the final compound from the mill at a controlled thickness and allow it to mature for at least 24 hours at room temperature.

  • Vulcanization : Cure the rubber sheets in a compression molding press at a specified temperature and time (determined by rheometer) to achieve optimal cross-linking.

Protocol 2: Accelerated Thermo-Oxidative Aging

This procedure simulates the long-term service life of a rubber product in a shortened timeframe.

  • Sample Preparation : Die-cut test specimens (e.g., dumbbell shapes for tensile testing) from the vulcanized rubber sheets.

  • Initial Testing : Measure the initial mechanical properties (tensile strength, elongation at break, hardness) of un-aged control specimens.

  • Aging Procedure : Place the remaining specimens in a hot air circulating oven at a specified temperature (e.g., 90°C or 100°C).

  • Aging Duration : Age the samples for a defined period, such as 72 hours, 7 days, or at various intervals to track degradation over time.[4]

  • Post-Aging Conditioning : After removal from the oven, allow the samples to cool and condition at standard laboratory temperature and humidity for at least 24 hours before re-testing.

Protocol 3: Mechanical and Physical Property Testing

These tests quantify the effect of aging on the rubber's performance.

  • Tensile Properties (ASTM D412) :

    • Use a tensometer to pull the aged and un-aged dumbbell specimens until they rupture.

    • Record the tensile strength (stress at break), elongation at break (percentage increase in length), and modulus (stress at a specific elongation, e.g., 100%).

    • Calculate the percentage retention of these properties after aging to determine antioxidant effectiveness.

  • Hardness (ASTM D2240) :

    • Measure the Shore A hardness of aged and un-aged samples using a durometer.

    • Report the change in hardness points after aging. An increase in hardness typically indicates oxidative cross-linking and embrittlement.

  • Plasticity Retention Index (PRI - ASTM D3194) :

    • Specifically for unvulcanized natural rubber, this test measures the resistance to thermal oxidation.

    • The PRI is the ratio of the plasticity number of a sample aged for 30 minutes in an oven at 140°C to the plasticity number of an un-aged sample, multiplied by 100.[6] Higher PRI values indicate better oxidation resistance.[6]

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow for Antioxidant Evaluation

G cluster_prep Preparation cluster_testing Testing & Analysis A 1. Rubber Compounding (Incorporate TMQ) B 2. Vulcanization (Curing) A->B C 3. Initial Property Testing (Tensile, Hardness) B->C D 4. Accelerated Aging (Heat / Oxygen) B->D C->D F 6. Data Analysis (% Property Retention) C->F E 5. Post-Aging Testing D->E E->F

Caption: General workflow for evaluating the performance of TMQ in rubber.

Diagram 2: Simplified Antioxidant Mechanism of TMQ

G Polymer Rubber Polymer (RH) R_dot Alkyl Radical (R•) Polymer->R_dot H• abstraction Initiation Initiation (Heat, Light, Stress) Initiation->Polymer ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ O2 Oxygen (O₂) ROO_dot->Polymer + RH - ROOH Chain_Reaction Chain Reaction (Degradation) ROO_dot->Chain_Reaction TMQ TMQ Antioxidant (A-H) ROO_dot->TMQ Intervention Termination Stable Products (Termination) TMQ->Termination Radical Scavenging

Caption: TMQ interrupts the auto-oxidation cycle by scavenging peroxy radicals.

Diagram 3: Synthesis of TMQ Monomer

G Aniline Aniline Catalyst Acid Catalyst Aniline->Catalyst Acetone Acetone (2 molecules) Acetone->Catalyst Monomer 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ Monomer) Catalyst->Monomer Condensation Polymer Polymerized TMQ (Antioxidant RD) Monomer->Polymer Polymerization

Caption: Synthesis pathway from raw materials to the final TMQ polymer.

References

Application Notes and Protocols for the Quantification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a heterocyclic compound with antioxidant properties, making it a compound of interest in various industrial and research applications. It is structurally related to other quinoline-based antioxidants and is utilized as a stabilizer in materials such as rubber and plastics.[1] Accurate and robust analytical methods are essential for its quantification in different matrices for quality control, stability studies, and research purposes.

This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both HPLC and GC-MS are powerful techniques for the separation and quantification of TMTHQ. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of TMTHQ in various liquid samples. Coupling with a UV detector provides a robust and widely accessible method, while an MS detector offers higher sensitivity and specificity. A reversed-phase method is generally preferred for this type of analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for the analysis of volatile and semi-volatile compounds like TMTHQ. It offers high chromatographic resolution and definitive identification based on mass spectra.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the proposed analytical methods for this compound. These values are based on typical performance for structurally similar compounds and should be validated for specific applications.

Table 1: HPLC-UV/MS Method Performance

ParameterHPLC-UVHPLC-MS
Linearity Range0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.999
Limit of Detection (LOD)~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ)~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery)95 - 105%97 - 103%
Precision (% RSD)< 5%< 3%

Table 2: GC-MS Method Performance

ParameterValue
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL
Accuracy (% Recovery)96 - 104%
Precision (% RSD)< 4%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Mass Spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source (for HPLC-MS)

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade) or Phosphoric acid (analytical grade)

  • Sample diluent (e.g., 50:50 v/v Methanol:Water)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm

Mass Spectrometry Conditions (for HPLC-MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 176.1

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, or dilution. For a solid sample, an extraction with methanol or acetonitrile followed by centrifugation and filtration through a 0.45 µm filter is recommended. Liquid samples may only require dilution and filtration.

Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction with Methanol/Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution Autosampler Autosampler Injection Dilution->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column Detector UV and/or MS Detection HPLC_Column->Detector Data_System Data Acquisition Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE for liquids SPE Solid-Phase Extraction Sample->SPE for complex matrices Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection EI-MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition EIC Extracted Ion Chromatogram Data_Acquisition->EIC Integration Peak Integration EIC->Integration Quantification Quantification using Calibration Integration->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This hydrogenated quinoline derivative is a significant intermediate in pharmaceutical research, valued for its potential neuroprotective and antioxidant properties.[1] The protocols outlined herein detail a systematic approach to method development, encompassing initial parameter selection, optimization, and validation considerations. The provided methodologies are designed to ensure accurate, precise, and reliable quantification of this compound in various sample matrices.

Introduction

This compound, with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol , is a key building block in the synthesis of bioactive molecules.[1] Its derivatives have demonstrated potential in preclinical models for conditions such as Parkinson's disease by mitigating oxidative stress and neuroinflammation.[1] Given its therapeutic potential, a validated analytical method for the accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic amines and related compounds due to its high resolution, sensitivity, and versatility.[2][3] This application note presents a detailed protocol for developing a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is essential for effective HPLC method development.

PropertyValueReference
Molecular FormulaC12H17N[1]
Molecular Weight175.27 g/mol [1]
AppearanceLiquid or Solid or Semi-solid[4]
Storage ConditionsKeep in dark place, sealed in dry, room temperature[1][4]

Experimental Protocols

This section outlines a systematic approach to developing an HPLC method for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 95%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

  • Phosphate buffer salts, HPLC grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD) is suitable.

Initial Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (scan from 200-400 nm for optimum wavelength)
Injection Volume 10 µL
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation method will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to a final concentration within the calibration range. For drug product or biological matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Method Development Workflow

The following workflow provides a systematic approach to optimizing the HPLC method.

MethodDevelopmentWorkflow start Start: Define Analytical Target Profile col_select Column Selection (C18, C8, Phenyl-Hexyl) start->col_select mp_select Mobile Phase Screening (ACN vs. MeOH, pH/modifier) col_select->mp_select gradient_opt Gradient Optimization (Slope, Time) mp_select->gradient_opt flow_temp_opt Flow Rate & Temperature Optimization gradient_opt->flow_temp_opt detection_opt Detection Wavelength Optimization flow_temp_opt->detection_opt validation Method Validation (Specificity, Linearity, Accuracy, Precision) detection_opt->validation end_node Final Method validation->end_node

Caption: HPLC Method Development Workflow.

3.4.1. Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like this compound. If peak shape is poor (e.g., tailing), a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl) or a base-deactivated column can be evaluated.

3.4.2. Mobile Phase Selection:

  • Organic Solvent: Compare acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Aqueous Phase Modifier: The addition of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape by protonating the basic nitrogen atom of the tetrahydroquinoline ring, reducing its interaction with residual silanols on the silica support. Buffers like ammonium acetate or phosphate can be used to control the pH of the mobile phase. A pH between 3 and 7 is generally recommended for silica-based columns.

3.4.3. Gradient and Isocratic Elution: Start with a broad gradient (e.g., 10-90% organic phase) to determine the approximate elution time of the analyte. Based on the initial results, a shallower gradient can be developed to improve the resolution between the analyte and any impurities. If the retention time is short, an isocratic method may be suitable.

3.4.4. Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Adjusting the flow rate can affect resolution and analysis time. Increasing the column temperature (e.g., to 35-40 °C) can decrease viscosity, leading to lower backpressure and potentially sharper peaks.

3.4.5. Detection Wavelength: Use a DAD to acquire the UV spectrum of this compound. The wavelength of maximum absorbance should be selected for quantification to maximize sensitivity.

Data Presentation and System Suitability

All quantitative data should be summarized in clear and well-structured tables.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Repeatability of Injections (%RSD)≤ 2.0%

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area
1Value
5Value
10Value
25Value
50Value
100Value
Correlation Coefficient (r²) ≥ 0.999

Potential Signaling Pathway Involvement

The analysis of this compound and its derivatives is particularly relevant in the context of neurodegenerative diseases. Its antioxidant and anti-inflammatory effects may be linked to the modulation of pathways such as the NF-κB signaling cascade.[1]

SignalingPathway ROS Reactive Oxygen Species (ROS) (Oxidative Stress) NFkB_Inhib IκBα ROS->NFkB_Inhib degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Cytokines (Neuroinflammation) Nucleus->Inflammation promotes transcription of Analyte 2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline Derivative Analyte->ROS scavenges Analyte->NFkB_Inhib prevents degradation of

Caption: Potential Mechanism of Action.

Conclusion

This application note provides a detailed framework for the development of a robust and reliable HPLC method for the analysis of this compound. By following the systematic approach outlined in the experimental protocols and utilizing the provided starting conditions, researchers can establish a method that is suitable for their specific analytical needs. The successful implementation of this method will facilitate the accurate quantification of this important pharmaceutical intermediate, thereby supporting further research and development in areas such as neurodegenerative disease.

References

Application Note: GC-MS Protocol for the Identification of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with potential applications in various fields, including materials science and pharmaceuticals. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and overall pharmacokinetic profile. This application note provides a detailed protocol for the identification of this compound and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The primary metabolic pathways anticipated for this compound are hydroxylation of the aromatic ring and potential N-oxidation or aromatization of the tetrahydroquinoline ring system. Due to the increased polarity of the hydroxylated metabolites, a derivatization step is included to improve their volatility and chromatographic performance.

Experimental Protocols

This protocol is divided into three main sections: sample preparation from a biological matrix (e.g., plasma or urine), derivatization of polar metabolites, and the GC-MS analysis parameters.

Sample Preparation: Liquid-Liquid Extraction

This procedure is designed to extract the parent compound and its metabolites from a complex biological matrix.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be in the sample, such as a deuterated analog or a related quinoline derivative)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution to the sample.

  • To adjust the pH, add 100 µL of 1 M NaOH solution and vortex briefly. This step is crucial for ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.

  • Add 5 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • The dried residue is now ready for derivatization or reconstitution for direct GC-MS analysis of the parent compound.

Derivatization: Silylation of Hydroxylated Metabolites

This step is necessary to increase the volatility of polar metabolites, such as hydroxylated derivatives of this compound.

Materials:

  • Dried sample extract from section 2.1

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine.

  • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent)

  • Capillary Column: A non-polar or semi-polar column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification.

Data Presentation: Quantitative Analysis

For quantitative analysis, specific ions for the parent compound and its metabolites should be monitored using SIM mode to enhance sensitivity and selectivity. The table below provides a template with hypothetical but representative data for the target analytes.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound10.5160175 (M+)117
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (TMS derivative)12.2248263 (M+)73
7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (TMS derivative)12.5248263 (M+)73
2,2,4-trimethyl-quinoline9.8171 (M+)156141

Note: The mass-to-charge ratios (m/z) for the parent compound are based on predicted fragmentation patterns, with the molecular ion (M+) at m/z 175 and a likely base peak from the loss of a methyl group. For the hydroxylated metabolites, the m/z values correspond to their trimethylsilyl (TMS) derivatives. The aromatized metabolite, 2,2,4-trimethyl-quinoline, would have a distinct mass spectrum. Retention times are estimates and will vary depending on the specific chromatographic conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is ph_adjust Adjust pH (NaOH) add_is->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction dry_down Evaporate to Dryness extraction->dry_down derivatize Silylation (BSTFA) dry_down->derivatize For polar metabolites gcms_analysis GC-MS Analysis dry_down->gcms_analysis For parent compound derivatize->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Workflow for the GC-MS analysis of this compound and its metabolites.

Signaling Pathway of Metabolism

The following diagram illustrates the predicted metabolic pathways of this compound.

metabolic_pathway cluster_hydroxylation Phase I: Hydroxylation cluster_aromatization Phase I: Aromatization parent This compound metabolite1 6-hydroxy-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline parent->metabolite1 CYP450 metabolite2 7-hydroxy-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline parent->metabolite2 CYP450 metabolite3 2,2,4-trimethyl-quinoline parent->metabolite3 CYP450

Caption: Predicted metabolic pathways of this compound.

Application of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in Neuroprotective Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective applications of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THTQ), with a specific focus on its hydroxylated derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). The provided information is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this class of compounds.

Application Notes

Introduction

This compound and its derivatives are emerging as promising candidates for neuroprotective therapies. These compounds have demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies. In particular, HTHQ has shown efficacy in in vivo models of neurodegenerative diseases, such as Parkinson's disease, by mitigating oxidative stress, reducing inflammation, and inhibiting neuronal apoptosis.

Mechanism of Action

The neuroprotective effects of HTHQ are attributed to its multifaceted mechanism of action:

  • Antioxidant Activity: HTHQ effectively reduces oxidative stress by scavenging free radicals and decreasing the levels of oxidative damage markers, such as 8-isoprostane and other lipid and protein oxidation products. This protective action is associated with the enhancement of the endogenous antioxidant system.

  • Anti-inflammatory Effects: HTHQ has been shown to suppress neuroinflammation by reducing the expression of pro-inflammatory cytokines and decreasing the activity of myeloperoxidase. This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

  • Modulation of Signaling Pathways: The neuroprotective properties of HTHQ are linked to its ability to modulate key cellular signaling pathways involved in stress response and cell survival. It has been observed to upregulate the expression of antioxidant genes through the activation of Nrf2 and Foxo1 transcription factors.

  • Anti-apoptotic Effects: HTHQ demonstrates the ability to suppress apoptosis in neuronal cells, a critical process in the progression of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of HTHQ in a rotenone-induced rat model of Parkinson's disease.

Table 1: Effect of HTHQ on Motor Coordination in Rotenone-Induced Parkinson's Disease Model

Treatment GroupDose (mg/kg)Grip Strength Test (Arbitrary Units)Walking Beam Test (Score)
Control-Data Not AvailableData Not Available
Rotenone (Rot)-Significantly Reduced vs. ControlSignificantly Impaired vs. Control
Rot + HTHQ25Improved vs. RotImproved vs. Rot
Rot + HTHQ50Significantly Improved vs. RotSignificantly Improved vs. Rot
Rot + Rasagiline-Improved vs. RotImproved vs. Rot

Note: Specific numerical data with statistical significance (p-values) were not available in the provided search results. The table reflects the reported trends.

Table 2: Effect of HTHQ on Oxidative Stress Markers in Brain Tissue

Treatment GroupDose (mg/kg)8-isoprostane LevelsLipid Oxidation ProductsProtein Oxidation Products
Control-BaselineBaselineBaseline
Rotenone (Rot)-Significantly Increased vs. ControlSignificantly Increased vs. ControlSignificantly Increased vs. Control
Rot + HTHQ25 & 50Significantly Reduced vs. RotSignificantly Reduced vs. RotSignificantly Reduced vs. Rot
Rot + Rasagiline-Reduced vs. RotReduced vs. RotReduced vs. Rot

Note: The results indicate a dose-dependent effect, with 50 mg/kg of HTHQ showing greater efficacy.

Table 3: Effect of HTHQ on Inflammatory Markers in Brain Tissue

Treatment GroupDose (mg/kg)Myeloperoxidase ActivityPro-inflammatory Cytokine mRNA LevelsNF-κB Expression
Control-BaselineBaselineBaseline
Rotenone (Rot)-Significantly Increased vs. ControlSignificantly Increased vs. ControlSignificantly Increased vs. Control
Rot + HTHQ25 & 50Significantly Reduced vs. RotSignificantly Reduced vs. RotSignificantly Reduced vs. Rot
Rot + Rasagiline-Reduced vs. RotReduced vs. RotReduced vs. Rot

Note: HTHQ was reported to be more effective than rasagiline in reducing most of the measured inflammatory markers.

Experimental Protocols

Protocol 1: Rotenone-Induced Parkinson's Disease Model in Rats

This protocol describes the induction of a Parkinson's disease-like pathology in rats using rotenone, a mitochondrial complex I inhibitor.

Materials:

  • Rotenone

  • Vehicle (e.g., sunflower oil, DMSO)

  • Male Wistar rats (250-300g)

  • Gavage needles or subcutaneous injection supplies

Procedure:

  • Prepare the rotenone solution in the chosen vehicle at the desired concentration (e.g., 2.5 mg/kg).

  • Acclimatize rats for at least one week before the start of the experiment.

  • Divide the animals into experimental groups (e.g., Control, Rotenone, Rotenone + HTHQ 25 mg/kg, Rotenone + HTHQ 50 mg/kg).

  • Administer rotenone (or vehicle for the control group) daily via oral gavage or subcutaneous injection for a period of 28-35 days.

  • Administer HTHQ or the reference drug (e.g., rasagiline) to the respective treatment groups, typically one hour before rotenone administration.

  • Monitor the animals daily for signs of toxicity and changes in body weight.

  • Perform behavioral tests at regular intervals to assess motor function.

  • At the end of the treatment period, euthanize the animals and collect brain tissues for further analysis.

Protocol 2: Assessment of Oxidative Stress Markers in Brain Tissue

This protocol outlines the measurement of common markers of oxidative stress in brain homogenates.

Materials:

  • Homogenization buffer (e.g., ice-cold phosphate-buffered saline with protease inhibitors)

  • Assay kits for 8-isoprostane, lipid peroxidation (e.g., TBARS assay for MDA), and protein carbonyls.

  • Spectrophotometer or plate reader

Procedure:

  • Thaw the collected brain tissue (e.g., striatum, substantia nigra) on ice.

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant for analysis.

  • Measure the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Follow the manufacturer's instructions for the respective assay kits to determine the levels of 8-isoprostane, lipid peroxidation products, and protein carbonyls.

  • Normalize the results to the protein concentration of the sample.

Protocol 3: Western Blot Analysis for NF-κB, Nrf2, and Foxo1

This protocol describes the detection and quantification of key signaling proteins by Western blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against NF-κB p65, Nrf2, Foxo1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare protein lysates from brain tissue as described in Protocol 2.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

G cluster_effects Pathological Processes cluster_interventions HTHQ Intervention Rotenone Rotenone-induced Neurotoxicity OxidativeStress Oxidative Stress (↑ ROS) Rotenone->OxidativeStress Inflammation Neuroinflammation (↑ Cytokines) Rotenone->Inflammation Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Neurodegeneration Neurodegeneration (Parkinson's Disease Pathology) Apoptosis->Neurodegeneration Neuroprotection Neuroprotection HTHQ HTHQ AntioxidantDefense Antioxidant Defense (↑ Nrf2, Foxo1) HTHQ->AntioxidantDefense NFkB NF-κB Inhibition HTHQ->NFkB AntiApoptosis Anti-apoptotic Effect HTHQ->AntiApoptosis AntioxidantDefense->OxidativeStress Inhibits NFkB->Inflammation Inhibits AntiApoptosis->Apoptosis Inhibits

Caption: Neuroprotective mechanism of HTHQ.

G AnimalModel 1. Induction of Neurodegeneration (Rotenone Model in Rats) Treatment 2. Treatment Administration (HTHQ / Vehicle) AnimalModel->Treatment Behavioral 3. Behavioral Assessment (Motor Coordination Tests) Treatment->Behavioral Tissue 4. Tissue Collection (Brain Regions) Behavioral->Tissue Biochemical 5a. Biochemical Analysis (Oxidative Stress, Inflammation) Tissue->Biochemical Molecular 5b. Molecular Analysis (Western Blot for Signaling Pathways) Tissue->Molecular Data 6. Data Analysis & Interpretation Biochemical->Data Molecular->Data

Caption: In vivo experimental workflow.

Application Notes and Protocols: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a versatile intermediate in organic synthesis. The protocols detailed below are intended for researchers in academia and industry, particularly those involved in drug discovery and development, and the synthesis of fine chemicals.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. Its secondary amine functionality within a partially saturated quinoline framework allows for diverse chemical transformations, making it an attractive starting material for the preparation of novel compounds with potential biological activity. These notes will cover its synthesis and a key application in N-alkylation reactions.

Synthesis of this compound

The target compound is readily synthesized from its corresponding dihydroquinoline precursor, 1,2-dihydro-2,2,4-trimethylquinoline, via catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-dihydro-2,2,4-trimethylquinoline

  • Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

  • To this solution, carefully add 0.4 g of 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas.

  • Heat the reaction mixture to 60°C and maintain for 7 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.

Results:

This protocol typically yields 1.8 g (89%) of this compound as a light-brown oil.[1]

ParameterValueReference
Starting Material1,2-dihydro-2,2,4-trimethylquinoline (2.0 g, 11.5 mmol)[1]
Catalyst10% Pd/C (0.4 g)[1]
SolventEthanol (10 ml)[1]
Temperature60°C[1]
Reaction Time7 hours[1]
Product Yield1.8 g (89%)[1]
Product AppearanceLight-brown oil[1]

Application as a Synthetic Intermediate: N-Alkylation

The secondary amine of this compound is a nucleophilic center that can readily undergo N-alkylation reactions. This allows for the introduction of various substituents at the nitrogen atom, leading to a diverse range of derivatives. A representative example is the synthesis of 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole.[1]

Experimental Protocol: Synthesis of 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole

Materials:

  • 4-hydroxymethylimidazole hydrochloride

  • Thionyl chloride

  • Dimethylformamide (DMF)

  • This compound

  • Aqueous sodium hydrogencarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

Part A: Preparation of the Alkylating Agent

  • To 0.5 g (3.7 mmol) of 4-hydroxymethylimidazole hydrochloride, add 3 ml of thionyl chloride.

  • Heat the mixture at 50°C for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The residue is 4-(chloromethyl)imidazole hydrochloride.

Part B: N-Alkylation Reaction

  • Dissolve the residue from Part A in 10 ml of DMF.

  • In a separate flask, dissolve 1.1 g (6.3 mmol) of this compound in 5 ml of DMF.

  • Add the solution of this compound to the solution of the alkylating agent.

  • Heat the reaction mixture to 100°C and maintain for 1 hour.

  • After cooling, remove the DMF by distillation under reduced pressure.

  • To the residue, add an aqueous solution of sodium hydrogencarbonate and extract the mixture with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain a light-green oil.

Purification:

  • Purify the crude product by silica gel column chromatography using ethyl acetate as the developing solvent.

Results:

This protocol yields 0.35 g (39%) of 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole as a colorless crystal.[1]

ParameterValueReference
Starting Material 14-(chloromethyl)imidazole hydrochloride (from 0.5 g of the corresponding alcohol)[1]
Starting Material 2This compound (1.1 g, 6.3 mmol)[1]
SolventDMF (15 ml total)[1]
Temperature100°C[1]
Reaction Time1 hour[1]
Product Yield0.35 g (39%)[1]
Product AppearanceColorless crystal[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthesis of the intermediate and its subsequent N-alkylation.

Synthesis 1,2-dihydro-2,2,4-trimethylquinoline 1,2-dihydro-2,2,4-trimethylquinoline This compound This compound 1,2-dihydro-2,2,4-trimethylquinoline->this compound H2, 10% Pd/C Ethanol, 60°C, 7h (89% yield)

Caption: Synthesis of the intermediate.

N_Alkylation cluster_reagent Reagent Preparation cluster_reaction N-Alkylation 4-hydroxymethylimidazole\nhydrochloride 4-hydroxymethylimidazole hydrochloride 4-(chloromethyl)imidazole\nhydrochloride 4-(chloromethyl)imidazole hydrochloride 4-hydroxymethylimidazole\nhydrochloride->4-(chloromethyl)imidazole\nhydrochloride SOCl2, 50°C, 2h 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline4-(chloromethyl)imidazole\nhydrochloride 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline4-(chloromethyl)imidazole hydrochloride 4-[1-(2,2,4-trimethyl-1,2,3,4-\ntetrahydroquinolyl)methyl]imidazole 4-[1-(2,2,4-trimethyl-1,2,3,4- tetrahydroquinolyl)methyl]imidazole 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline4-(chloromethyl)imidazole\nhydrochloride->4-[1-(2,2,4-trimethyl-1,2,3,4-\ntetrahydroquinolyl)methyl]imidazole DMF, 100°C, 1h (39% yield)

References

Application Notes and Protocols for the In Vivo Formulation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a growing body of research highlighting its potential therapeutic applications. As a derivative of tetrahydroquinoline, it is recognized for its neuroprotective, antioxidant, and anti-inflammatory properties. Preclinical in vivo studies are crucial for evaluating the efficacy and safety of this compound. A key challenge in such studies is the development of a suitable formulation for efficient and reproducible administration to animal models. This document provides detailed application notes and protocols for the formulation of this compound for in vivo experiments, with a focus on oral gavage and intraperitoneal injection routes.

Physicochemical Properties and Formulation Considerations

This compound is described as a light-brown oil, which suggests it is a lipophilic and hydrophobic compound with low aqueous solubility. Therefore, formulation strategies for poorly soluble compounds are necessary to ensure bioavailability and consistent results in in vivo studies. Common approaches include the use of co-solvent systems or lipid-based formulations.

Recommended Formulation Strategies

Given the hydrophobic nature of this compound, a co-solvent system is a widely accepted approach for achieving a clear and stable solution for parenteral administration. For oral administration, an oil-based vehicle can also be considered.

Table 1: Recommended Co-Solvent Formulation for Intraperitoneal Injection

ComponentPercentage (%)Volume for 1 mLPurpose
DMSO10%100 µLPrimary solvent for the compound
PEG30040%400 µLCo-solvent, enhances solubility
Tween-805%50 µLSurfactant, prevents precipitation
Sterile Saline (0.9% NaCl)45%450 µLDiluent, ensures isotonicity

Note: The final concentration of DMSO should be kept as low as possible, generally not exceeding 10% for intraperitoneal injections in rodents to avoid toxicity. For sensitive animal models, the DMSO concentration may need to be reduced.[1]

Table 2: Recommended Oil-Based Formulation for Oral Gavage

ComponentPercentage (%)Volume for 1 mLPurpose
This compoundTarget Concentratione.g., 10 mgActive Pharmaceutical Ingredient
DMSO (optional)10%100 µLInitial solubilization aid
Corn Oil or Soybean Oil90%900 µLVehicle for oral administration

Note: When preparing an oil-based formulation, it is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration. Gentle warming and vortexing can aid in dissolution.

Experimental Protocols

Protocol 1: Preparation of Co-Solvent Formulation for Intraperitoneal Injection

This protocol is designed to prepare a 10 mg/mL stock solution of this compound. The final concentration for injection can be adjusted by diluting with the vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Initial Solubilization: In a sterile microcentrifuge tube, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex until the compound is completely dissolved.

  • Addition of Co-solvent: Add 400 µL of PEG300 to the solution. Vortex thoroughly to ensure complete mixing.

  • Addition of Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex until the solution is homogenous.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final solution until it is clear and free of any precipitates. If precipitation occurs, gentle warming (to 37°C) and/or sonication may be used to aid dissolution.

  • Pre-administration Check: Before injection, visually inspect the solution for any signs of precipitation. The final formulation should be a clear solution.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared formulation of this compound

  • Mouse (e.g., C57BL/6, 20-25 g)

  • 1 mL sterile syringe

  • 25-27 gauge sterile needle

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Dosage Calculation: Weigh the mouse accurately to calculate the required injection volume based on the desired dose (e.g., in mg/kg). The recommended maximum injection volume for a mouse is 10 mL/kg.

  • Syringe Preparation: Draw the calculated volume of the formulation into a sterile syringe. Ensure there are no air bubbles.

  • Animal Restraint: Restrain the mouse securely, exposing the abdomen. A common method is to scruff the mouse and allow the hindquarters to rest in the palm of your hand. Tilt the mouse so its head is pointing downwards at a 30-40° angle.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert the needle, bevel up, at a 30-45° angle into the identified injection site. Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If aspiration is clear, slowly and steadily inject the solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.

Protocol 3: Preparation of Oil-Based Formulation for Oral Gavage

Materials:

  • This compound

  • Corn oil or soybean oil, pharmaceutical grade

  • DMSO (optional)

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes (e.g., 1 mL)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Dissolution:

    • Directly in Oil: Add the compound to the required volume of corn oil or soybean oil. Vortex and gently warm (to 37°C) if necessary to achieve a clear solution.

    • Using a Co-solvent: For higher concentrations, first dissolve the compound in a small volume of DMSO (e.g., 10% of the final volume) and then add the oil. Vortex thoroughly.

  • Homogenization: Ensure the final formulation is a homogenous solution or a uniform suspension before administration.

Protocol 4: Oral Gavage in Mice

Procedure:

  • Dosage Calculation: Weigh the mouse and calculate the volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2]

  • Gavage Needle Measurement: Measure the correct insertion depth by placing the gavage needle alongside the mouse, from the corner of the mouth to the last rib. Mark this length on the needle.

  • Syringe Preparation: Fill the syringe with the calculated volume of the formulation and attach the gavage needle.

  • Animal Restraint: Restrain the mouse firmly in an upright position.

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. The needle should pass smoothly without resistance.

  • Administration: Once the needle is at the predetermined depth, administer the solution slowly and steadily.

  • Needle Removal: Remove the gavage needle slowly and smoothly.

  • Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or regurgitation.

Mandatory Visualizations

Signaling Pathway

The neuroprotective and anti-inflammatory effects of tetrahydroquinoline derivatives are, in part, mediated through the inhibition of the NF-κB signaling pathway.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation NF-κB Dimer (Inactive) p50 RelA IκB IKK Complex->NF-κB Dimer (Inactive):ikb Phosphorylation IκB IκB p50 p50 RelA RelA IκB (P) IκB-P NF-κB Dimer (Active) p50 RelA NF-κB Dimer (Inactive)->NF-κB Dimer (Active) Release Proteasome Proteasome IκB (Ub) IκB-Ub IκB (P)->IκB (Ub) Ubiquitination IκB (Ub)->Proteasome Degradation NF-κB Dimer (Active) N p50 RelA NF-κB Dimer (Active)->NF-κB Dimer (Active) N Translocation κB Site κB Site NF-κB Dimer (Active) N->κB Site Binding Gene Transcription Gene Transcription κB Site->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: Canonical NF-κB signaling pathway in neuroinflammation.

Experimental Workflow

The following diagram illustrates the workflow for the preparation and administration of this compound for in vivo experiments.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_post_admin Post-Administration A Weigh Compound C Dissolve Compound (Vortex/Warm/Sonicate) A->C B Select Vehicle (Co-solvent or Oil) B->C D Ensure Homogenous Solution C->D G Prepare Syringe D->G E Weigh Animal F Calculate Dosage Volume E->F F->G H Administer via IP Injection or Oral Gavage G->H I Monitor Animal for Adverse Effects H->I J Proceed with Experimental Endpoint Measurement I->J

Caption: General workflow for in vivo experiments.

Disclaimer

The provided formulations and protocols are intended as a starting point for research purposes. The optimal formulation and dosage may vary depending on the specific experimental conditions, animal model, and desired pharmacokinetic profile. It is highly recommended to perform pilot studies to determine the most suitable formulation and to assess the tolerability and efficacy of this compound in the chosen model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for Testing the Antioxidant Efficacy of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) and its derivatives are synthetic compounds that have garnered significant interest for their potential antioxidant properties.[1][2] These compounds are of particular relevance in the fields of medicinal chemistry and drug development due to their demonstrated neuroprotective, anti-inflammatory, and antioxidant effects in preclinical studies.[1][3] The core mechanism of their antioxidant activity is attributed to their ability to scavenge reactive oxygen species (ROS), enhance the endogenous antioxidant defense system, and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][2][4] Specifically, derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have shown promise in reducing markers of oxidative stress and inflammation.[2][3]

These application notes provide detailed protocols for a multi-tiered approach to evaluating the antioxidant efficacy of THTQ, starting with fundamental in vitro chemical assays and progressing to more biologically relevant cell-based models.

General Experimental Workflow

A comprehensive assessment of the antioxidant potential of a compound like THTQ involves a systematic progression from simple, rapid chemical screening assays to more complex cellular assays that provide insights into its activity in a biological context.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Cation Decolorization Assay DPPH_Assay->ABTS_Assay Confirmatory Screening CAA_Assay Cellular Antioxidant Activity (CAA) Assay ABTS_Assay->CAA_Assay Evaluation in Biological Context Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) CAA_Assay->Signaling_Pathway_Analysis Elucidation of Mechanism

Caption: General workflow for assessing the antioxidant activity of THTQ.

Part 1: In Vitro Chemical Assays

These assays provide a rapid and cost-effective method for initial screening of the radical scavenging capabilities of THTQ.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The reduction of the violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically, where the degree of discoloration is proportional to the antioxidant's scavenging activity.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[5]

    • THTQ Test Samples: Prepare a stock solution of THTQ in a suitable solvent (e.g., methanol or ethanol) and create a series of dilutions.

    • Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid (e.g., 1-100 µg/mL).[5]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the THTQ test sample or standard at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the THTQ sample.

    • Determine the IC50 value, which is the concentration of THTQ required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
THTQ
Trolox (Standard)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8][9] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[8] This method is applicable to both hydrophilic and lipophilic compounds.[8]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[8]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[5][10] Dilute the resulting ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • THTQ Test Samples: Prepare a stock solution of THTQ and a series of dilutions.

    • Standard: Prepare a series of dilutions of Trolox to generate a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the THTQ test sample or standard at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.[5]

    • Incubate at room temperature for 5-7 minutes.[5]

    • Measure the absorbance at 734 nm.[8]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ inhibition using a similar formula as for the DPPH assay.

    • Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

Data Presentation:

CompoundConcentration (µg/mL)% ABTS•+ InhibitionTEAC (µM Trolox Equivalents/µg compound)
THTQ
Trolox (Standard)

Part 2: Cell-Based Assays

Cell-based assays offer a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, metabolism, and localization of the compound.[11]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) within cells.[9][11] DCFH-DA diffuses into cells and is deacetylated by cellular esterases to DCFH, which is then oxidized by peroxyl radicals to the highly fluorescent DCF.[9][11] The presence of an antioxidant scavenges the radicals, thus inhibiting the formation of DCF.[11]

Experimental Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable adherent cells in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.[9]

  • Assay Procedure:

    • Remove the culture medium and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[9]

    • Add 50 µL of DCFH-DA probe solution to all wells.[9]

    • Add 50 µL of THTQ at various concentrations or a standard antioxidant like quercetin to the wells.[9]

    • Incubate at 37°C for 60 minutes.[9]

    • Carefully remove the solution and wash the cells three times with DPBS or HBSS.[9]

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[5]

    • Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of approximately 480 nm and an emission wavelength of around 530 nm.[9] Read the wells at intervals (e.g., every 5 minutes) for a total of 60 minutes.[5][9]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the following formula:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as quercetin equivalents.

Data Presentation:

CompoundConcentration (µM)CAA Value (µmol Quercetin Equivalents/100 µmol compound)
THTQ
Quercetin (Standard)

Part 3: Mechanistic Studies

To understand how THTQ exerts its antioxidant effects at a molecular level, it is crucial to investigate its impact on relevant cellular signaling pathways.

NF-κB Signaling Pathway Analysis

Background: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[1] Oxidative stress can activate this pathway, leading to the expression of pro-inflammatory cytokines.[1] Derivatives of THTQ have been shown to suppress the NF-κB pathway.[1][3]

Experimental Approach:

  • Cell Treatment: Treat cells (e.g., macrophages or other relevant cell lines) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of THTQ.

  • Western Blotting: Analyze the protein expression levels of key components of the NF-κB pathway, such as phosphorylated IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

  • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., ROS) IKK IKK Complex ROS->IKK Activates THTQ 2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline (THTQ) THTQ->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα p65_p50 NF-κB (p65/p50) p65_p50->IkB p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Ub Ubiquitination & Degradation p_IkB->Ub DNA DNA p65_p50_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_Expression Induces

Caption: Proposed mechanism of THTQ in the NF-κB signaling pathway.

By following these detailed protocols, researchers can systematically and comprehensively evaluate the antioxidant efficacy of this compound and its derivatives, providing valuable data for drug development and further mechanistic studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established methods for the synthesis of this compound. The most common approaches include:

  • Hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline: This is a high-yielding method that involves the reduction of the dihydroquinoline precursor, often using a palladium-on-carbon (Pd/C) catalyst in a hydrogen atmosphere.[1]

  • Condensation of Aniline with Acetone: This method involves the reaction of aniline with acetone in the presence of a catalyst. Various catalysts can be employed, including zeolites, scandium triflate, and a combination of hydrogen fluoride and boron trifluoride.[2][3] This reaction can sometimes lead to the formation of polymeric byproducts.[4]

  • Domino Reactions: Certain domino reactions, such as the reduction-reductive amination of 2-nitroarylketones, can be utilized to construct the tetrahydroquinoline scaffold in a multi-step, one-pot process.[5]

Q2: What is a typical yield for the synthesis of this compound?

The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For instance, the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline can achieve yields as high as 89%.[1] In contrast, methods involving the condensation of aniline and acetone have reported varying yields, with some instances around 38-69%.[3]

Q3: How can I purify the final product?

Purification of this compound is typically achieved through silica gel column chromatography.[1] The choice of eluent (developing solvent) is crucial for effective separation. Additionally, standard workup procedures often involve extraction with an organic solvent like dichloromethane, followed by washing with an aqueous solution (e.g., sodium bicarbonate), drying of the organic layer with an anhydrous salt (e.g., sodium sulfate), and concentration under reduced pressure.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider increasing the reaction temperature or extending the reaction time.
Catalyst inactivity: The catalyst may be old, poisoned, or used in insufficient quantity.Use a fresh batch of catalyst. For hydrogenation reactions, ensure the catalyst is not exposed to air for extended periods. Optimize the catalyst loading.
Poor quality of starting materials: Impurities in aniline or acetone can interfere with the reaction.Use freshly distilled or high-purity starting materials.
Formation of Polymeric Side Products In the condensation of aniline and acetone: This is a known issue, especially under certain acidic conditions.The reaction of aniline with acetone can lead to the formation of dimers, trimers, and tetramers of 2,2,4-trimethyl-1,2-dihydroquinoline.[4] Carefully control the reaction temperature and consider using a milder catalyst. A slower addition of acetone may also help to minimize polymerization.
Product is an Oil and Fails to Crystallize Presence of impurities: Residual solvent or side products can inhibit crystallization.Ensure all residual solvent is removed under a high vacuum. Attempt purification via silica gel column chromatography to remove impurities.
Inherent nature of the product: The product may exist as an oil at room temperature.If the product is indeed an oil, crystallization can be induced by trituration with a non-polar solvent like pentane or diethyl ether. Alternatively, attempt to form a salt (e.g., hydrochloride) which may be more crystalline.
Difficulty in Catalyst Separation Homogeneous catalyst: Some acid catalysts can be difficult to remove from the reaction mixture.Consider using a heterogeneous catalyst, such as a zeolite, which can be easily removed by filtration.[2]
Fine catalyst particles (e.g., Pd/C): The catalyst may pass through standard filter paper.After hydrogenation, the catalyst can be removed by filtration through a pad of Celite.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Synthetic Method Starting Materials Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Hydrogenation1,2-dihydro-2,2,4-trimethylquinoline10% Pd/CEthanol60789[1]
CondensationAniline, AcetoneBF₃/Aniline complex-100-105869.2[3]
CondensationAniline, AcetoneZeolite H-Y-MMM-60-2306-23Not specified[2]
CondensationAniline, AcetoneSc(OTf)₃AcetonitrileRoom Temp (Microwave)2-665[2]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline [1]

Materials:

  • 1,2-dihydro-2,2,4-trimethylquinoline (2.0 g, 11.5 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.4 g)

  • Ethanol (10 ml)

  • Hydrogen gas

Procedure:

  • Dissolve 1,2-dihydro-2,2,4-trimethylquinoline in ethanol in a suitable reaction vessel.

  • Add the 10% Pd/C catalyst to the solution.

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the reaction mixture to 60°C and stir for 7 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the product as a light-brown oil.

Protocol 2: General Procedure for Condensation of Aniline with Acetone using a Zeolite Catalyst [2]

Materials:

  • Aniline

  • Acetone

  • Micro-meso-macroporous zeolite H-Y-MMM catalyst (5-20% by weight)

Procedure:

  • Combine aniline, acetone, and the zeolite catalyst in a reaction vessel.

  • Heat the reaction mixture to a temperature between 60°C and 230°C.

  • Maintain the reaction for a period of 6 to 23 hours.

  • Upon completion, cool the reaction mixture.

  • Separate the catalyst by filtration.

  • The crude product can then be purified, typically by distillation or column chromatography.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline Aniline Dihydro 1,2-dihydro-2,2,4-trimethylquinoline Aniline->Dihydro Condensation Acetone Acetone Acetone->Dihydro Tetrahydro This compound Dihydro->Tetrahydro Hydrogenation (e.g., Pd/C, H₂) experimental_workflow start Start reaction Reaction Setup (Starting Materials + Catalyst + Solvent) start->reaction heating Heating and Stirring (Monitor by TLC) reaction->heating workup Reaction Workup (Filtration, Extraction, Drying) heating->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

References

Technical Support Center: Purification of Crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. It is designed for researchers, scientists, and drug development professionals.

Purification Method Selection Workflow

The selection of an appropriate purification technique is critical for obtaining high-purity this compound. The following workflow provides a general guideline for choosing the most suitable method based on the scale of your experiment and the nature of the impurities.

PurificationWorkflow start Crude Product (2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline) check_impurities Initial Purity Assessment (TLC, NMR, etc.) start->check_impurities distillation Vacuum Distillation check_impurities->distillation High boiling impurities, Large scale chromatography Column Chromatography check_impurities->chromatography Closely related impurities, Small to medium scale recrystallization Recrystallization check_impurities->recrystallization Solid crude product, Final polishing step high_purity High Purity Product (>95%) distillation->high_purity chromatography->high_purity moderate_purity Moderate Purity Product chromatography->moderate_purity recrystallization->high_purity

Caption: Workflow for selecting a purification method.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the effectiveness of different purification techniques for this compound based on reported data.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Reference
Vacuum DistillationCrude reaction mixtureReduced pressure92 - 96.5High (not specified)[1]
Silica Gel Column ChromatographyCrude reaction mixtureEthyl acetate as eluentNot specified39 (of a subsequent product)[2]
Recrystallization (as a salt)Crude quinolineConversion to a salt (e.g., hydrochloride), followed by crystallization and regeneration of the free base.High (not specified)Not specified

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for large-scale purification and for separating the product from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Distillation flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., ethyl acetate, or a mixture of hexane and ethyl acetate)

  • Triethylamine (optional, to reduce tailing)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization

Recrystallization is an effective final purification step to obtain a highly pure solid product. Since this compound is an oil at room temperature, this technique is typically applied after converting it to a solid salt, such as the hydrochloride salt.

Materials:

  • Crude this compound

  • Hydrochloric acid (HCl)

  • A suitable solvent system (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent and add HCl to precipitate the hydrochloride salt.

  • Solvent Selection: Determine a suitable recrystallization solvent or solvent pair where the salt has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Dissolution: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals to remove any residual solvent.

  • Regeneration of Free Base (Optional): If the free base is required, the purified salt can be neutralized with a base and extracted.

Troubleshooting Guides and FAQs

General Troubleshooting

GeneralTroubleshooting issue Low Purity or Yield check_method Review Purification Method issue->check_method check_impurities Identify Impurities (TLC, NMR) issue->check_impurities optimize_distillation Optimize Distillation (Pressure, Temperature) check_method->optimize_distillation Distillation optimize_chromatography Optimize Chromatography (Solvent, Gradient) check_method->optimize_chromatography Chromatography optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) check_method->optimize_recrystallization Recrystallization check_impurities->optimize_chromatography solution Improved Purity/Yield optimize_distillation->solution optimize_chromatography->solution optimize_recrystallization->solution

Caption: General troubleshooting workflow for purification issues.

Q1: My purified product is still a light-brown oil. How can I decolorize it?

A1: The color may be due to trace impurities. If the purity is otherwise acceptable, you can try treating a solution of your compound with activated charcoal. Dissolve the oil in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter the charcoal off. Remove the solvent to recover the decolorized product. Be aware that using too much charcoal can lead to a loss of your product.

Q2: I'm not sure which purification method to start with. What do you recommend?

A2: For a first attempt at purification, especially on a smaller scale, silica gel column chromatography is often a good choice as it can separate a wide range of impurities. If you are working on a larger scale and the impurities are significantly less volatile than your product, vacuum distillation is more practical.

Vacuum Distillation Troubleshooting

Q3: My compound seems to be decomposing during vacuum distillation, even at reduced pressure.

A3: This can happen if the temperature is still too high. Try to achieve a lower vacuum to further decrease the boiling point. Ensure your vacuum pump is working efficiently and that there are no leaks in your system. You can also consider a faster distillation rate (short-path distillation) to minimize the time the compound spends at high temperatures.

Q4: I am having trouble maintaining a stable vacuum.

A4: Leaks are the most common cause of an unstable vacuum. Check all ground glass joints to ensure they are properly sealed with a thin, even layer of vacuum grease. Inspect all tubing for cracks or loose connections. Ensure your vacuum pump is in good working order and the pump oil is clean.

Column Chromatography Troubleshooting

Q5: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A5: this compound is a basic compound (an amine), which can interact strongly with the acidic silanol groups on the silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) , to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

Q6: I am not getting good separation between my product and an impurity.

A6: You need to optimize your eluent system. Use TLC to test different solvent mixtures. If you are using a hexane/ethyl acetate system, try varying the ratio. If that doesn't work, you can try a different solvent system altogether, for example, dichloromethane/methanol. A shallower solvent gradient during column chromatography can also improve separation.

Recrystallization Troubleshooting

Q7: My compound is "oiling out" instead of forming crystals.

A7: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Try using a lower-boiling point solvent or a different solvent system. Ensure the solution cools down slowly to encourage crystal formation.

Q8: No crystals are forming, even after cooling the solution in an ice bath.

A8: This usually indicates that the solution is not saturated, likely because too much solvent was used. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If these methods fail, you may need to evaporate some of the solvent to concentrate the solution and then try cooling it again.

References

Technical Support Center: Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis typically proceeds in two main stages: the formation of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, followed by its hydrogenation. The majority of side products arise during the initial acid-catalyzed condensation of aniline and acetone. The most prevalent side products include:

  • Polymers of 2,2,4-trimethyl-1,2-dihydroquinoline: The dihydroquinoline intermediate has a tendency to polymerize, especially in the presence of acid catalysts like hydrochloric acid, forming dimers, trimers, and higher oligomers.[1][2] Commercial grades of what is often called "acetone anil" are frequently complex mixtures of these oligomers.[3]

  • p,p'-Diamino-2,2-diphenylpropane: This compound and its subsequent reaction products can form from aniline and acetone, particularly under aqueous acidic conditions.[1]

  • Unreacted Starting Materials: Residual aniline and acetone may be present in the crude product.

  • 2,2,4-trimethyl-1,2-dihydroquinoline: Incomplete hydrogenation will result in the presence of this intermediate in the final product.

  • 2,4-Dimethylquinoline: This can be formed through the alkaline decomposition of the "acetone anil" intermediate.[4]

Q2: How can I minimize the formation of polymeric byproducts?

A2: The formation of polymeric byproducts is a common challenge. To minimize their formation, consider the following strategies:

  • Control of Reaction Temperature: The reaction between aniline and acetone is exothermic.[5] Careful temperature control is crucial to prevent excessive polymerization.

  • Catalyst Choice and Concentration: The type and concentration of the acid catalyst can significantly influence the extent of polymerization. While acids are necessary for the reaction, high concentrations, particularly of hydrochloric acid, can promote the formation of polymers.[1] Experimenting with milder catalysts or optimizing the catalyst loading may be beneficial.

  • Absence of Water: The formation of 2,2,4-trimethyl-1,2-dihydroquinoline is favored in the absence of water.[1] Ensure that all reactants and solvents are anhydrous.

Q3: I am observing a significant amount of unreacted aniline in my reaction mixture. What could be the cause?

A3: The presence of a large amount of unreacted aniline could be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Ensure that the reaction is stirred for a sufficient duration at the appropriate temperature.

  • Inadequate Catalyst Activity: The acid catalyst may be old, inactive, or used in an insufficient amount.

  • Stoichiometry of Reactants: An excess of aniline is sometimes used to drive the reaction, but this will require efficient removal during workup. Check the molar ratio of your reactants.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Excessive polymerization. - Incomplete reaction. - Formation of other side products (e.g., p,p'-diamino-2,2-diphenylpropane).- Optimize reaction temperature and catalyst concentration to minimize polymerization. - Increase reaction time or temperature cautiously. - Ensure anhydrous conditions to favor dihydroquinoline formation.
Product is a thick, viscous oil or resin - High concentration of polymeric byproducts.- Modify the reaction conditions to reduce polymerization (see Q2). - Purify the crude product using column chromatography or vacuum distillation to separate the monomeric product from the polymers.
Presence of an unexpected aromatic compound - Possible formation of 2,4-dimethylquinoline.- Avoid strongly basic conditions during workup of the dihydroquinoline intermediate.
Incomplete hydrogenation of the dihydroquinoline intermediate - Inactive hydrogenation catalyst (e.g., Pd/C). - Insufficient hydrogen pressure or reaction time. - Presence of catalyst poisons in the substrate.- Use fresh, high-quality catalyst. - Increase hydrogen pressure and/or reaction time. - Purify the 2,2,4-trimethyl-1,2-dihydroquinoline intermediate before hydrogenation to remove any potential catalyst poisons.

Experimental Protocols

Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (Intermediate)

This protocol is a generalized procedure based on literature methods. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline and a molar excess of acetone.

  • Catalyst Addition: Slowly add a catalytic amount of an acid catalyst (e.g., a small amount of concentrated hydrochloric acid or a Lewis acid like boron trifluoride etherate). The reaction is exothermic, and the temperature should be monitored and controlled.[5]

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to a gentle reflux) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, neutralize the catalyst with a suitable base (e.g., a solution of sodium carbonate or sodium hydroxide). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to separate the monomeric 2,2,4-trimethyl-1,2-dihydroquinoline from unreacted starting materials and polymeric byproducts.

Hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline to this compound

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the purified 2,2,4-trimethyl-1,2-dihydroquinoline in a solvent such as ethanol.[6]

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).[6]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) and stir the mixture at a suitable temperature (e.g., room temperature to 60°C) until the uptake of hydrogen ceases.[6]

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

Reaction Pathway and Side Product Formation

Synthesis_Pathway Aniline Aniline Dihydroquinoline 2,2,4-trimethyl-1,2-dihydroquinoline Aniline->Dihydroquinoline Diaminodiphenylpropane p,p'-Diamino-2,2-diphenylpropane Aniline->Diaminodiphenylpropane Side Reaction Acetone Acetone Acetone->Dihydroquinoline Acetone->Diaminodiphenylpropane Tetrahydroquinoline This compound (Desired Product) Dihydroquinoline->Tetrahydroquinoline Hydrogenation Polymers Polymers (Dimers, Trimers, etc.) Dihydroquinoline->Polymers Dimethylquinoline 2,4-Dimethylquinoline Dihydroquinoline->Dimethylquinoline Decomposition Acid_Catalyst Acid Catalyst Acid_Catalyst->Dihydroquinoline Hydrogenation H2, Pd/C Hydrogenation->Tetrahydroquinoline Base_Workup Alkaline Workup Base_Workup->Dimethylquinoline

References

troubleshooting degradation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The information provided will help in identifying and resolving issues related to the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation.[1] As an antioxidant itself, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The oxidation process typically involves the formation of quinoline derivatives.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to oxygen and moisture.

Q3: What are the visible signs of degradation?

A3: A notable sign of degradation is a change in the physical appearance of the compound. Fresh, pure this compound is typically a light-brown or light-green oil.[2] Upon degradation, you may observe a darkening of the color, potentially to a deep brown or reddish-brown, and an increase in viscosity. The formation of solid precipitates may also indicate significant degradation or polymerization.

Q4: Can this compound undergo polymerization during storage?

A4: Yes, this compound can undergo polymerization, especially under acidic conditions or upon prolonged storage, leading to the formation of oligomers.[3] This is a known characteristic, as the polymerized form is used as a commercial antioxidant.

Q5: How can I analytically confirm the degradation of my sample?

A5: Degradation can be confirmed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] This technique can separate the intact compound from its degradation products, allowing for quantification of the remaining pure compound and detection of impurities.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the degradation of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Darkening of Color Oxidation due to exposure to air and/or light.1. Immediately blanket the sample with an inert gas (argon or nitrogen). 2. Store the vial in a dark place, such as a light-blocking container or an amber vial. 3. For future use, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk sample to air.
Increased Viscosity or Solid Formation Polymerization or formation of insoluble degradation products.1. Confirm the identity of the material using analytical techniques like HPLC or NMR. 2. If polymerization is confirmed, the material may not be suitable for applications requiring the monomeric form. 3. Consider purification by column chromatography if the degradation is minor, though this may be challenging.
Unexpected Peaks in HPLC Analysis Presence of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to tentatively identify the degradation products. 2. Optimize the HPLC method to ensure baseline separation of the main peak from all impurity peaks. 3. Consider using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent Experimental Results Use of a partially degraded sample.1. Always use a fresh sample or a sample that has been properly stored for critical experiments. 2. Before use, visually inspect the sample for any signs of degradation. 3. If in doubt, re-analyze the purity of the starting material by HPLC before proceeding with your experiment.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products and available instrumentation.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Sample of this compound to be tested

Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard solutions and the test sample into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the amount of the compound in the test sample using the calibration curve. The presence of additional peaks indicates the presence of impurities or degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing a robust stability-indicating method.[6][7][8][9][10]

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Heat the solution at 60°C for 2 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Heat the solution at 60°C for 2 hours.

  • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase before injection.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with mobile phase before injection.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.

  • Dissolve the stressed sample in the mobile phase for analysis.

5. Photodegradation:

  • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the solution by HPLC.

Data Presentation

Table 1: Example of Stability Data for this compound under Forced Degradation Conditions

Stress Condition % Assay of Parent Compound Number of Degradation Products Area % of Major Degradant
Control (t=0)99.8%10.2%
0.1 M HCl, 60°C, 2h92.5%34.8%
0.1 M NaOH, 60°C, 2h95.1%23.5%
3% H₂O₂, RT, 24h85.3%58.9%
Heat (80°C), 48h98.2%21.1%
UV Light, 24h90.7%46.2%

Visualizations

cluster_storage Storage Conditions cluster_compound Compound State Ideal_Storage Cool, Dry, Dark, Inert Atmosphere Stable_Compound This compound (Stable) Ideal_Storage->Stable_Compound maintains Poor_Storage Exposure to: - Air (Oxygen) - Light - Heat Poor_Storage->Stable_Compound causes Degraded_Compound Degradation Products (e.g., Quinoline Derivatives, Polymers) Stable_Compound->Degraded_Compound degrades to

Caption: Relationship between storage conditions and compound stability.

Start Observe Degraded Sample (e.g., color change) Check_Storage Review Storage Conditions: - Exposed to air/light/heat? Start->Check_Storage Yes_Poor_Storage Improve Storage: - Use inert gas - Store in dark - Aliquot sample Check_Storage->Yes_Poor_Storage Yes No_Good_Storage Analyze by HPLC Check_Storage->No_Good_Storage No Confirm_Degradation Degradation Confirmed? No_Good_Storage->Confirm_Degradation Purify Consider Purification (e.g., column chromatography) Confirm_Degradation->Purify Yes, minor Discard Discard and Use Fresh Sample Confirm_Degradation->Discard Yes, major Use_As_Is If purity is acceptable, proceed with caution Confirm_Degradation->Use_As_Is No

Caption: Troubleshooting workflow for a degraded sample.

References

optimization of reaction conditions for synthesizing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies are:

  • Direct Condensation: The reaction of an aniline with acetone or another suitable carbonyl compound, often under acidic catalysis. This is a variation of the Doebner-von Miller reaction.[1][2]

  • Hydrogenation: The reduction of a corresponding 2,2,4-trimethyl-1,2-dihydroquinoline precursor, typically using a palladium-on-carbon (Pd/C) catalyst in a hydrogen atmosphere.[3]

Q2: My reaction is producing a significant amount of tar and polymeric material, leading to low yields. What is the cause and how can I minimize it?

A2: Tar and polymer formation is a common issue, especially in acid-catalyzed condensation reactions like the Doebner-von Miller synthesis.[4][5] This is often due to the self-condensation or polymerization of the carbonyl reactant (e.g., acetone) under harsh acidic conditions.[4]

  • To minimize this:

    • Use a Biphasic Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) away from the aqueous acid can drastically reduce polymerization.[4][5]

    • Slow Reactant Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration, which disfavors self-condensation side reactions.[4]

    • Optimize Catalyst: Consider using milder or heterogeneous catalysts, such as zinc triflate under solvent-free conditions or specialized zeolites, which can offer better selectivity.[2]

Q3: The reaction is highly exothermic and difficult to control. What measures can I take to moderate it?

A3: Vigorous exothermic reactions are a known hazard in classic quinoline syntheses like the Skraup reaction, and similar principles apply to related syntheses.[4][6]

  • To control the reaction:

    • Slow Acid Addition: Add concentrated acid (e.g., H₂SO₄) slowly and with efficient cooling and stirring to dissipate heat effectively.[4]

    • Use a Moderator: For Skraup-type reactions, adding ferrous sulfate (FeSO₄) can make the reaction less violent.[4]

    • Temperature Control: Ensure the reaction is heated gently to initiate, and then maintain careful temperature control throughout the exothermic phase.[6]

Q4: How can I improve the yield of the final tetrahydroquinoline product?

A4: Improving yield often involves a multi-faceted approach to suppress side reactions and optimize reaction parameters.

  • Catalyst Selection: The choice of catalyst is critical. For condensation reactions, various Lewis and Brönsted acids can be effective.[7] For hydrogenation routes, palladium-based catalysts are highly efficient.[3][8]

  • Reaction Conditions: Systematically optimize temperature, reaction time, and reactant molar ratios. For instance, in the synthesis from aniline and acetone, yields are sensitive to the catalyst concentration and temperature.[2]

  • Purification Method: The crude product may be an oil or mixed with tarry substances.[3][4] Effective purification, such as silica gel column chromatography or steam distillation followed by extraction, is essential to isolate the pure product.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect stoichiometry.1. Use fresh or newly activated catalyst (e.g., Pd/C). 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Verify the molar ratios of aniline, acetone, and catalyst.[2]
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high. 2. Acid concentration is too high, causing charring. 3. Polymerization of the carbonyl reactant.[4]1. Reduce the reaction temperature and ensure even heating. 2. Add acid slowly with efficient cooling.[4] 3. Use a biphasic solvent system or add the carbonyl reactant dropwise.[4][5]
Reaction Becomes Uncontrollably Vigorous Highly exothermic reaction, characteristic of Skraup-type syntheses.[6]1. Ensure efficient stirring and external cooling (ice bath). 2. Add reagents (especially sulfuric acid) very slowly.[4] 3. Use a moderator like ferrous sulfate if applicable.[4]
Product is an Impure Oil The crude product is often an oil contaminated with starting materials or byproducts.[3]1. Purify using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate).[3] 2. For larger scales, consider vacuum distillation or steam distillation to separate from non-volatile tars.[4]

Data on Reaction Conditions

The following tables summarize quantitative data from various synthetic approaches to provide a baseline for optimization.

Table 1: Hydrogenation of 1,2-Dihydro-2,2,4-trimethylquinoline

SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1,2-dihydro-2,2,4-trimethylquinoline10% Pd-CEthanol60789[3]

Table 2: Direct Condensation of Aniline and Acetone

CatalystSolventTemp. (°C)Time (h)Aniline:Acetone RatioYield (%)Reference
Sc(OTf)₃ (Microwave)CH₃CNRoom Temp.2 - 61:60065[2]
Zeolite H-Y-MMM (5-20% w/w)None60 - 2306 - 23N/AVariable[2]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 1,2-Dihydro-2,2,4-trimethylquinoline[3]
  • Preparation: In a suitable reaction vessel, dissolve 1,2-dihydro-2,2,4-trimethylquinoline (2.0 g, 11.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd-C) catalyst (0.4 g) to the solution.

  • Reaction: Place the vessel in a hydrogenation apparatus. Pressurize with hydrogen gas and heat the reaction mixture to 60°C. Maintain these conditions with stirring for 7 hours.

  • Work-up: After cooling, carefully filter the reaction mixture to remove the Pd-C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting oil can be purified by silica gel column chromatography to yield pure this compound.

Protocol 2: General Procedure for Acid-Catalyzed Condensation (Doebner-von Miller Type)

Note: This is a generalized protocol based on classic methods; specific conditions should be optimized.[5][6]

  • Preparation: In a three-necked flask equipped with a condenser, dropping funnel, and thermometer, place the aniline derivative.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid or another acid catalyst with vigorous stirring.

  • Reactant Addition: Slowly add acetone dropwise via the dropping funnel, ensuring the temperature does not rise uncontrollably.

  • Reaction: After the addition is complete, gently heat the reaction mixture to the optimized temperature (e.g., 100-140°C) for several hours. Monitor the reaction progress using TLC.

  • Work-up: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling. The product will often separate as a dark oil.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ether), dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Experimental and Troubleshooting Workflows

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aniline Derivative and Solvent B Add Catalyst (e.g., Acid or Pd/C) A->B C Add Carbonyl Source (e.g., Acetone) B->C D Heat and Stir (Optimized Temp/Time) C->D E Monitor Progress (TLC) D->E F Quench and Neutralize E->F G Extract Product F->G H Purify (Chromatography/Distillation) G->H I Characterize Product H->I

Caption: Diagram 1: General Experimental Workflow.

G Diagram 2: Troubleshooting Logic Start Low Yield or Impure Product? Tar Excess Tar or Polymer? Start->Tar Yes Vigor Reaction too Vigorous? Start->Vigor No Sol_Tar1 Reduce Temperature Tar->Sol_Tar1 Sol_Tar2 Use Biphasic System or Slow Addition Tar->Sol_Tar2 NoProduct No Product Formation? Vigor->NoProduct No Sol_Vigor1 Improve Cooling & Stirring Vigor->Sol_Vigor1 Yes Sol_Vigor2 Slow Reagent Addition Vigor->Sol_Vigor2 Yes Sol_NoProd1 Check Catalyst Activity NoProduct->Sol_NoProd1 Yes Sol_NoProd2 Verify Temp & Stoichiometry NoProduct->Sol_NoProd2 Yes

Caption: Diagram 2: Troubleshooting Logic.

Simplified Reaction Pathway

G Diagram 3: Simplified Doebner-von Miller Pathway Aniline Aniline Michael Michael Adduct Aniline->Michael + Acetone Acetone Acetone (2 eq.) Enamine Enamine Intermediate Acetone->Enamine Self-condensation (Side Reaction) SideProduct Polymerization/ Tar Acetone->SideProduct Acid Catalyst Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Cyclization (-H2O) Dihydro 1,2-Dihydroquinoline Derivative Cyclized->Dihydro Dehydration Product 2,2,4-Trimethyl-1,2- dihydroquinoline Dihydro->Product

Caption: Diagram 3: Simplified Doebner-von Miller Pathway.

References

how to prevent oxidation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in solution. It addresses common issues related to its oxidation and provides protocols for prevention and analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solution (e.g., yellowing, browning) Oxidation of this compound.1. Verify the age and storage conditions of the stock compound. 2. Implement inert gas sparging (e.g., nitrogen or argon) during solution preparation and storage. 3. Add a suitable antioxidant to the solution (see Antioxidant Selection and Efficacy table below). 4. Store the solution in amber glass vials to protect from light.
Appearance of new peaks in HPLC analysis Formation of oxidation products.1. Characterize the new peaks using LC-MS to identify potential degradation products such as the corresponding dihydroquinoline or quinoline. 2. Review the sample preparation and storage protocol to identify potential sources of oxidative stress (e.g., exposure to air, light, or metal ions).
Loss of compound potency or activity in biological assays Degradation of this compound due to oxidation.1. Quantify the concentration of the parent compound using a validated HPLC method before each experiment. 2. Prepare fresh solutions for each experiment. 3. Incorporate an antioxidant into the formulation, ensuring it does not interfere with the biological assay.
Inconsistent experimental results Variable levels of oxidation in different solution batches.1. Standardize the solution preparation procedure, including the use of deoxygenated solvents and consistent antioxidant concentrations. 2. Implement routine quality control checks on solutions using HPLC to ensure consistent purity and concentration.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning yellow?

Discoloration, such as turning yellow or brown, is a common indicator of the oxidation of this compound. The secondary amine within the tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of colored degradation products.[1] This process can be accelerated by exposure to oxygen, light, and trace metal ions.

Q2: What are the likely oxidation products of this compound?

The oxidation of 1,2,3,4-tetrahydroquinolines typically involves the removal of hydrogen atoms, leading to aromatization.[2][3][4] The primary oxidation products are likely to be 2,2,4-trimethyl-1,2-dihydroquinoline and subsequently 2,2,4-trimethylquinoline. In some cases, further oxidation can lead to the formation of hydroxylated or N-oxide species.

Q3: How can I prevent the oxidation of this compound in my experiments?

To prevent oxidation, you should minimize the exposure of your solution to oxygen, light, and catalytic metal ions. This can be achieved by:

  • Using Deoxygenated Solvents: Sparge your solvents with an inert gas like nitrogen or argon before preparing your solution.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil.[5]

  • Antioxidants: Add a suitable antioxidant to the solution. Common choices for organic molecules include butylated hydroxytoluene (BHT), alpha-tocopherol (Vitamin E), and propyl gallate.[5][6]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q4: Which antioxidant is best for my application, and at what concentration?

The choice of antioxidant depends on the solvent system and the specific requirements of your experiment. Phenolic antioxidants like BHT and propyl gallate are effective radical scavengers.[6][7] The typical concentration for antioxidants ranges from 0.01% to 0.1% (w/v).[5] It is crucial to perform a compatibility study to ensure the chosen antioxidant does not interfere with your downstream applications.

Q5: How can I monitor the stability of my this compound solution?

The stability of your solution can be monitored by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][8] A stability-indicating method should be developed to separate the parent compound from its potential degradation products. By analyzing samples at regular intervals, you can quantify the rate of degradation and determine the shelf-life of your solution under specific storage conditions.

Quantitative Data

Table 1: Recommended Antioxidants for Stabilization
Antioxidant Mechanism of Action Typical Concentration Range (%) Solubility Notes
Butylated Hydroxytoluene (BHT) Free radical scavenger.[6]0.01 - 0.1Soluble in most organic solvents, poorly soluble in water.Effective in preventing lipid peroxidation. May exhibit pro-oxidant effects at high concentrations.[5]
Alpha-Tocopherol (Vitamin E) Chain-breaking antioxidant, scavenges peroxyl radicals.[6]0.01 - 0.1Soluble in fats and oils, insoluble in water.A natural antioxidant, suitable for biological systems.
Propyl Gallate Free radical scavenger and oxygen scavenger.[7]0.01 - 0.1Soluble in water, alcohol, and ether.Often used in combination with BHA and BHT for a synergistic effect.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

Objective: To prepare a solution of this compound with minimal risk of oxidation.

Materials:

  • This compound

  • Solvent (e.g., ethanol, DMSO)

  • Antioxidant (e.g., BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Place the desired volume of solvent in a suitable flask.

  • Sparge the solvent with inert gas for at least 15 minutes to remove dissolved oxygen.

  • Weigh the required amount of this compound and the chosen antioxidant (e.g., to a final concentration of 0.05% BHT).

  • Under a gentle stream of inert gas, add the solids to the deoxygenated solvent.

  • Stir the mixture until all solids are dissolved.

  • Using a cannula or a gas-tight syringe, transfer the solution into amber glass vials.

  • Purge the headspace of each vial with inert gas before sealing with the cap.

  • Store the vials at the recommended temperature (e.g., 4°C), protected from light.

Protocol 2: HPLC-UV Method for Stability Monitoring

Objective: To quantify the concentration of this compound and monitor the formation of its primary oxidation product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound and its potential oxidation product (if available as a standard) in the mobile phase diluent.

  • Prepare a series of calibration standards from the stock solution.

  • Inject the standards to generate a calibration curve.

  • Dilute the samples of the stability study to fall within the calibration range.

  • Inject the samples and quantify the parent compound and any observed degradation products.

Visualizations

Oxidation_Pathway THQ 2,2,4-Trimethyl-1,2,3,4- tetrahydroquinoline DHQ 2,2,4-Trimethyl-1,2- dihydroquinoline THQ->DHQ Oxidation (-2H) Q 2,2,4-Trimethylquinoline DHQ->Q Oxidation (-2H)

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_decision Evaluation A Deoxygenate Solvent (Inert Gas Sparging) B Add this compound and Antioxidant A->B C Store in Amber Vials under Inert Atmosphere B->C D Sample at Time Points (t=0, 1, 2...) C->D E HPLC-UV Analysis D->E F Quantify Parent Compound and Degradation Products E->F G Assess Degradation Rate F->G H Determine Shelf-life G->H

Caption: Workflow for preparing and evaluating the stability of the solution.

Antioxidant_Mechanism THQ THQ THQ_radical THQ• THQ->THQ_radical Oxidation ROO_radical ROO• (Peroxyl Radical) THQ_radical->ROO_radical + O2 ROO_radical->THQ + THQ ROOH ROOH (Hydroperoxide) ROO_radical->ROOH Antioxidant_H Antioxidant-H (e.g., BHT) ROO_radical->Antioxidant_H Radical Quenching Antioxidant_radical Antioxidant• (Stable Radical) Antioxidant_H->Antioxidant_radical

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

References

Technical Support Center: Resolving Poor Solubility of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in biological assays.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and application of this compound in experimental settings.

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution

Q: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What is causing this and how can I resolve it?

A: This phenomenon, often termed "crashing out," is a frequent challenge with hydrophobic compounds. It occurs because the compound's solubility drastically decreases as the percentage of the organic co-solvent (DMSO) is reduced upon dilution in the aqueous medium.

Recommended Solutions:

  • Optimize Dilution Technique: Instead of a single large dilution, employ a serial dilution method. Prepare a highly concentrated stock in 100% DMSO and then perform a series of dilutions in your final assay buffer. Add the compound stock dropwise to the aqueous buffer while vortexing or stirring vigorously to facilitate mixing and prevent localized high concentrations.[1]

  • Lower the Final Concentration: The final concentration of the compound in your assay may be exceeding its aqueous solubility limit. Determine the maximum soluble concentration by performing a kinetic solubility test.

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., 0.5% vs. 0.1%) might be sufficient to maintain solubility. It is crucial to run a vehicle control with the identical final DMSO concentration to assess any potential effects on your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity, though some assays may tolerate up to 1%.[1]

  • Pre-warm the Medium: Adding the compound to a pre-warmed (e.g., 37°C) cell culture medium can enhance its solubility.[2]

Issue 2: Inconsistent or Non-Reproducible Biological Assay Results

Q: I am observing high variability in my experimental results when using this compound. Could this be related to its solubility?

A: Yes, inconsistent results are a common consequence of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the biological system is lower and more variable than the intended nominal concentration. This can lead to an underestimation of the compound's activity and poor structure-activity relationships (SAR).

Recommended Solutions:

  • Visual Inspection: Before and during your assay, visually inspect the assay plates under a microscope for any signs of compound precipitation.

  • Kinetic Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay buffer to identify the maximum concentration that remains in solution for the duration of the experiment.

  • Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment to minimize variability arising from compound degradation or precipitation over time.

  • Consider Alternative Solubilization Strategies: If simple co-solvency is insufficient, explore the use of solubilizing agents like cyclodextrins or pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What is the recommended starting approach for solubilizing this compound for a biological assay?

A2: The most common and initial approach is to prepare a high-concentration stock solution in an appropriate organic co-solvent, with 100% DMSO being the most widely used due to its strong solubilizing power for a wide range of compounds.[3] This stock solution is then serially diluted into the aqueous experimental medium to achieve the desired final concentration, ensuring the final co-solvent concentration is compatible with the assay system.

Q3: How can pH be used to improve the solubility of this compound?

A3: this compound is a weak base. For basic compounds, lowering the pH of the aqueous solution can increase their solubility by promoting protonation, which leads to the formation of a more soluble salt form.[4][5][] It is essential to ensure that the adjusted pH is compatible with the biological assay and does not affect the stability of the compound or the health of the cells.

Q4: What are cyclodextrins and how can they enhance the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[7] This complex has increased aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7]

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide illustrative data for quinoline and its derivatives to guide formulation development. The actual solubility of the target compound should be determined experimentally.

Table 1: Solubility of Structurally Related Quinolines in Various Solvents

CompoundSolventSolubility (mg/mL)Temperature (°C)
QuinolineWater (cold)Slightly solubleAmbient
QuinolineWater (hot)Readily soluble>25
QuinolineEthanolSolubleAmbient
QuinolineDMSOSolubleAmbient

Data for quinoline is provided as a general reference for the parent scaffold.

Table 2: Impact of Solubilization Techniques on a Hypothetical Poorly Soluble Quinoline Derivative

Solubilization MethodVehicleFold Increase in Aqueous Solubility (Approximate)
Co-solvency1% DMSO in PBS5 - 20
pH AdjustmentpH 4.0 Buffer10 - 50
Complexation5% HP-β-Cyclodextrin in Water50 - 200

These values are illustrative and the optimal method and resulting solubility enhancement for this compound must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM or 50 mM) and the molecular weight of the compound (175.27 g/mol ), calculate the mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated mass of this compound into a sterile tube or vial.

  • Add DMSO: Add the calculated volume of DMSO to the tube to achieve the desired concentration.

  • Dissolve the compound: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.

  • Visual Inspection: Ensure the final stock solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that remains soluble in a specific aqueous buffer over a defined period.

Materials:

  • Concentrated stock solution of the compound in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare serial dilutions: Prepare a series of 2-fold dilutions of your compound's DMSO stock solution in DMSO.

  • Add to buffer: In the 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the pre-warmed assay buffer. This will create a range of final compound concentrations with a constant final DMSO percentage.

  • Equilibrate: Cover the plate and incubate at the intended assay temperature for a duration relevant to your experiment (e.g., 2 hours).

  • Measure turbidity: Read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in absorbance or scattering indicates precipitation.

  • Determine kinetic solubility: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility limit.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound in an aqueous buffer using HP-β-CD as a solubilizing agent.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., water or PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Prepare HP-β-CD solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration known to be effective for similar compounds (e.g., 10% w/v).

  • Add compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved solid.

  • Collect supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine concentration: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble This compound stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation assay Proceed with Biological Assay precipitation->assay No troubleshoot Troubleshoot Solubilization precipitation->troubleshoot Yes optimize_dilution Optimize Dilution Technique (Serial Dilution, Vortexing) troubleshoot->optimize_dilution lower_conc Lower Final Concentration troubleshoot->lower_conc increase_dmso Increase Final DMSO (with vehicle control) troubleshoot->increase_dmso alt_methods Explore Alternative Methods troubleshoot->alt_methods ph_adjust pH Adjustment (Lower pH for basic compound) alt_methods->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) alt_methods->cyclodextrin

Caption: A workflow for troubleshooting the poor solubility of this compound.

Nrf2_Signaling_Pathway Potential Antioxidant Signaling Pathway compound 2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline Derivative keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) compound->keap1_nrf2 Modulates ros Oxidative Stress (e.g., from neurotoxin) ros->keap1_nrf2 Induces nrf2_release Nrf2 Release and Translocation keap1_nrf2->nrf2_release nrf2_nucleus Nrf2 (Nucleus) nrf2_release->nrf2_nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds to gene_expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->gene_expression Activates cellular_protection Enhanced Cellular Protection against Oxidative Damage gene_expression->cellular_protection

Caption: A potential antioxidant signaling pathway involving Nrf2, which may be modulated by this compound derivatives.[8][9]

References

Technical Support Center: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent synthesis route involves a two-step process. The first step is the condensation of aniline with acetone or an acetone derivative (like diacetone alcohol or mesityl oxide) in the presence of an acid catalyst to form 2,2,4-trimethyl-1,2-dihydroquinoline.[1] This intermediate is then hydrogenated in a second step to yield the final product, this compound.[2] Common catalysts for the hydrogenation step include palladium on carbon (Pd/C).[2]

Q2: What are the critical process parameters to control during the scale-up of the hydrogenation step?

A2: When scaling up the hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline, several parameters are critical for ensuring high yield, purity, and safety. These include:

  • Temperature and Pressure: These parameters significantly influence the reaction rate and selectivity.

  • Catalyst Selection and Loading: The choice of catalyst, its concentration, and its activity are crucial for efficient conversion.

  • Mixing and Agitation: Adequate mixing is essential to ensure good contact between the substrate, hydrogen, and the catalyst, especially in heterogeneous catalysis.

  • Heat Transfer: Hydrogenation reactions are often exothermic, and efficient heat removal is critical to prevent temperature excursions that can lead to side reactions and safety hazards.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: During the synthesis, several byproducts can form. In the initial condensation step to form the dihydroquinoline precursor, oligomers and polymers of the product can be a significant issue.[1] In the subsequent hydrogenation step, incomplete hydrogenation will leave unreacted 2,2,4-trimethyl-1,2-dihydroquinoline. Over-hydrogenation or side reactions can potentially lead to the formation of other quinoline derivatives. The solvent can also play a crucial role in preventing the formation of quinoline byproducts during some synthesis routes.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) for a quick qualitative assessment.[4] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended methods. These techniques can be used to determine the concentration of the starting material, intermediate, and final product, as well as to identify and quantify any byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound.

Issue 1: Low Yield

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Check_Purity Verify Reactant and Solvent Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity Check_Purity->Check_Catalyst If purity is confirmed Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions If catalyst is active Check_Workup Review Workup and Purification Optimize_Conditions->Check_Workup If yield is still low Solution Yield Improved Check_Workup->Solution After optimization

Caption: A logical workflow for troubleshooting low product yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials Verify the purity of 2,2,4-trimethyl-1,2-dihydroquinoline and the solvent using analytical techniques like GC-MS or NMR. Impurities can poison the catalyst or lead to side reactions. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[5]
Catalyst Deactivation The catalyst may be inactive or poisoned. Use a fresh batch of catalyst or increase the catalyst loading. If catalyst deactivation is suspected during the reaction, consider factors like impurities in the feed or harsh reaction conditions.[6]
Suboptimal Reaction Conditions The temperature or hydrogen pressure may be too low for efficient conversion. Systematically screen a range of temperatures and pressures to find the optimal conditions for your specific setup.[7]
Inefficient Mixing In a scaled-up reactor, poor agitation can lead to insufficient contact between the reactants and the catalyst. Increase the stirring speed and ensure the reactor design promotes good mixing.
Product Loss During Workup Review your extraction and purification procedures. Ensure the pH is optimized for extraction and that the chosen purification method (e.g., distillation, crystallization) is suitable and efficient.
Issue 2: Poor Product Purity

Q: The purity of my this compound is below specification. What are the likely impurities and how can I improve the purity?

A: Poor purity is often due to the presence of unreacted starting material or the formation of byproducts.

Troubleshooting Workflow for Poor Purity

PoorPurity Start Poor Product Purity Identify_Impurity Identify Impurities by GC-MS/NMR Start->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Byproducts Byproducts Present? Identify_Impurity->Byproducts Increase_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Increase_Time_Temp Yes Optimize_Selectivity Optimize for Selectivity (e.g., lower temp) Byproducts->Optimize_Selectivity Yes Improve_Purification Improve Purification Method Increase_Time_Temp->Improve_Purification Optimize_Selectivity->Improve_Purification Solution Purity Improved Improve_Purification->Solution

Caption: A decision-making workflow for addressing product purity issues.

Common Impurities and Mitigation Strategies:

Impurity Likely Cause Mitigation Strategy
2,2,4-trimethyl-1,2-dihydroquinoline Incomplete hydrogenation.Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is sufficiently active.
Oligomers/Polymers Carryover from the previous step.Ensure the 2,2,4-trimethyl-1,2-dihydroquinoline starting material is of high purity. Optimize the purification of the intermediate.
Other quinoline derivatives Side reactions due to high temperatures or incorrect catalyst.Optimize the reaction temperature to favor the desired hydrogenation pathway. Screen different catalysts for better selectivity.
Issue 3: Catalyst Deactivation and Recycling

Q: I am observing a significant drop in catalyst activity after a few batches. What causes this and how can I regenerate the catalyst?

A: Catalyst deactivation in quinoline hydrogenation is a common issue.

Catalyst Deactivation and Regeneration Cycle

CatalystCycle cluster_0 Reaction Cycle cluster_1 Regeneration Active_Catalyst Active Catalyst Reaction Hydrogenation Reaction Active_Catalyst->Reaction Deactivated_Catalyst Deactivated Catalyst Reaction->Deactivated_Catalyst Regeneration_Step Wash with Polar Solvent (e.g., Ethanol) Deactivated_Catalyst->Regeneration_Step Regeneration_Step->Active_Catalyst Recycle

Caption: A diagram illustrating the catalyst deactivation and regeneration cycle.

Causes of Deactivation:

  • Strong Adsorption of Reactants/Products: Nitrogen-containing heterocyclic compounds can bind strongly to the active sites of the metal catalyst, blocking them for further reaction.

  • Coking: At higher temperatures, carbonaceous deposits can form on the catalyst surface, leading to a loss of activity.

  • Poisoning: Impurities in the feedstock, such as sulfur compounds, can irreversibly poison the catalyst.

Regeneration Procedure:

For deactivation caused by the strong adsorption of organic molecules, washing the catalyst with a polar solvent like ethanol can be effective in restoring its activity. This helps to displace the adsorbed species from the catalyst surface.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a lab-scale synthesis and should be optimized for larger scales.

Materials:

  • 2,2,4-trimethyl-1,2-dihydroquinoline

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq) in ethanol.

  • Add 10% Pd/C catalyst (e.g., 0.2 eq by weight to the substrate).

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.[2]

  • Maintain the reaction at temperature and pressure for a set duration (e.g., 7 hours), monitoring the reaction progress as needed.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Quality Control Analysis by GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

Typical GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 40-400 m/z

Sample Preparation:

  • Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a dilute solution of the reaction sample in the same solvent.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Identify and quantify any impurities by comparing their mass spectra to a library and using their peak areas.

  • The purity of the product can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

This technical support guide provides a starting point for addressing challenges in the scale-up of this compound production. For specific and complex issues, it is always recommended to consult with experienced process chemists and engineers.

References

identifying and minimizing impurities in 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing impurities in samples of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Problem 1: Low yield and presence of a viscous, polymeric residue after synthesis of the precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, from aniline and acetone.

  • Possible Cause: The reaction of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline is often accompanied by the formation of oligomeric and polymeric byproducts. This is a known issue, especially under acidic conditions and at elevated temperatures. The condensation reaction is typically slower than the subsequent polymerization of the monomer.

  • Solution:

    • Reaction Conditions: Carefully control the reaction temperature and the molar ratio of reactants. Using a heterogeneous catalyst, such as certain zeolites, may improve selectivity towards the desired monomer.

    • Purification: The resulting mixture is often a complex combination of the monomer, dimers, trimers, and higher oligomers. Purification can be challenging. While the monomer can be isolated, the commercial product is often a mixture of these oligomers.

Problem 2: Incomplete conversion of 1,2-dihydro-2,2,4-trimethylquinoline to this compound during catalytic hydrogenation.

  • Possible Cause:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be deactivated.

    • Hydrogen Pressure/Reaction Time: Insufficient hydrogen pressure or reaction time can lead to incomplete reduction.

    • Impurities: The starting material, 1,2-dihydro-2,2,4-trimethylquinoline, may contain impurities that poison the catalyst.

  • Solution:

    • Catalyst: Use a fresh, high-quality 10% Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

    • Reaction Parameters: Conduct the reaction at a suitable temperature (e.g., 60°C) and hydrogen pressure for a sufficient duration (e.g., 7 hours) as described in established protocols.[1]

    • Starting Material Purity: Purify the 1,2-dihydro-2,2,4-trimethylquinoline precursor before hydrogenation, for instance by column chromatography, to remove potential catalyst poisons.

Problem 3: Appearance of new, unknown peaks in HPLC or GC-MS analysis of a stored sample of this compound.

  • Possible Cause: The compound may be degrading upon exposure to air, light, or elevated temperatures. Quinolines and their derivatives can be susceptible to oxidation.

  • Solution:

    • Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.

    • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a sample of this compound?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1,2-dihydro-2,2,4-trimethylquinoline from an incomplete hydrogenation reaction.

    • Isomers: Structural isomers of this compound may form depending on the synthetic route.

    • Byproducts from Precursor Synthesis: If the precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, is synthesized from aniline and acetone, you can expect a complex mixture of oligomers (dimers, trimers, tetramers) to be present.[1]

  • Degradation Products:

    • Oxidation Products: Exposure to air can lead to the formation of oxidized derivatives. While specific degradation products for this exact molecule are not extensively documented in the provided search results, related quinoline compounds are known to undergo oxidation.

    • Photolytic Degradation Products: Exposure to light may cause degradation.

Q2: What analytical methods are recommended for purity analysis and impurity identification?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the purity of this compound and detecting non-volatile impurities. A stability-indicating method should be developed to separate the main compound from all potential degradation products and process-related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. The mass spectra can provide structural information for the identification of unknown compounds. Time-of-flight (TOF) mass spectrometry can provide accurate mass data to help in elucidating the elemental composition of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the main compound and any isolated impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in the molecule and can be a quick check for major impurities.

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation:

  • Optimize Reaction Conditions: Carefully control parameters such as temperature, pressure, reaction time, and stoichiometry of reactants.

  • Use High-Purity Starting Materials: The purity of your starting materials, particularly the 1,2-dihydro-2,2,4-trimethylquinoline, will directly impact the purity of the final product.

  • Catalyst Selection and Handling: For the hydrogenation step, use a highly active and selective catalyst. Ensure proper handling to avoid contamination or deactivation.

  • Inert Atmosphere: Conduct reactions, especially the hydrogenation, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen.

Q4: What are the best practices for purifying this compound?

A4:

  • Column Chromatography: Silica gel column chromatography is an effective method for removing polar and non-polar impurities.[1] The choice of eluent is critical for achieving good separation.

  • Crystallization: If the compound is a solid, crystallization from a suitable solvent can be a highly effective purification technique to obtain a high-purity product. The process involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals while impurities remain in the solution.

Experimental Protocols

Synthesis of this compound

This protocol is based on the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[1]

  • Materials:

    • 1,2-dihydro-2,2,4-trimethylquinoline

    • Ethanol

    • 10% Palladium on Carbon (Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol in a suitable reaction vessel.

    • Carefully add 0.4 g of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas.

    • Heat the reaction mixture to 60°C and stir for 7 hours.

    • After the reaction is complete, cool the mixture to room temperature and carefully filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent.

Quantitative Data Summary

The following table summarizes typical yields from the synthesis protocol. The level of impurities will be dependent on the purity of the starting materials and the reaction conditions.

StepProductStarting MaterialYieldPurity
HydrogenationThis compound1,2-dihydro-2,2,4-trimethylquinoline~89% (crude)Variable, requires purification

Visualizations

Experimental Workflow for Impurity Identification and Minimization

experimental_workflow Workflow for Impurity Management cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_minimization Impurity Minimization synthesis Synthesis of 2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline purification Purification (e.g., Column Chromatography, Crystallization) synthesis->purification hplc HPLC-UV Analysis (Purity Assessment) purification->hplc Purity Check gcms GC-MS Analysis (Impurity Identification) purification->gcms Identify Volatiles storage Proper Storage (Inert atmosphere, cool, dark) purification->storage Store Pure Product optimization Optimization of Reaction Conditions hplc->optimization Feedback Loop nmr NMR Spectroscopy (Structure Elucidation) gcms->nmr Confirm Structure optimization->synthesis Refined Protocol

Caption: A logical workflow for synthesizing, purifying, and analyzing this compound to manage impurities.

Signaling Pathway for Impurity Formation

impurity_formation Potential Impurity Formation Pathways cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction & Degradation aniline_acetone Aniline + Acetone dihydroquinoline 2,2,4-trimethyl-1,2-dihydroquinoline aniline_acetone->dihydroquinoline oligomers Oligomers/Polymers aniline_acetone->oligomers Side Reaction tetrahydroquinoline This compound dihydroquinoline->tetrahydroquinoline Catalytic Hydrogenation incomplete_rxn Unreacted Dihydroquinoline dihydroquinoline->incomplete_rxn Incomplete Reaction oxidation Oxidation Products tetrahydroquinoline->oxidation Exposure to Air photodegradation Photodegradation Products tetrahydroquinoline->photodegradation Exposure to Light

Caption: A diagram illustrating the potential pathways for the formation of process-related and degradation impurities.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (predicted) and its analogues. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with multiplicities and coupling constants (J) in Hertz (Hz) where available.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) 2 x CH₃ (C2)~1.2 - 1.3s6H-
CH₃ (C4)~1.1 - 1.2d3H~7.0
H3a~1.5 - 1.6dd1HJ(H3a, H3b) ≈ 14.0, J(H3a, H4) ≈ 8.0
H3b~1.9 - 2.0dd1HJ(H3b, H3a) ≈ 14.0, J(H3b, H4) ≈ 6.0
H4~2.8 - 3.0m1H-
NH~3.6 (broad)s1H-
Aromatic H~6.5 - 7.1m4H-
1,2,3,4-Tetrahydroquinoline [1][2]H23.29t2H5.5
H31.92p2H6.2
H42.75t2H6.4
NH3.73 (broad)s1H-
Aromatic H6.45 - 6.96m4H-
6-Methyl-1,2,3,4-tetrahydroquinoline [3]CH₃2.18s3H-
H23.24t2H5.5
H31.90p2H6.2
H42.69t2H6.4
NH3.55 (broad)s1H-
Aromatic H6.38 - 6.78m3H-

Comparative ¹³C NMR Spectral Data

The table below outlines the ¹³C NMR chemical shifts (δ) in ppm for the predicted spectrum of this compound and its parent compound.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) 2 x CH₃ (C2)~28 - 32
CH₃ (C4)~20 - 24
C2~50 - 55
C3~45 - 50
C4~30 - 35
Aromatic C~114 - 128
Aromatic C (ipso)~122, ~144
1,2,3,4-Tetrahydroquinoline [1][4]C242.1
C327.2
C422.5
C4a121.7
C5126.7
C6117.1
C7129.2
C8114.2
C8a144.7

Structural Representation and NMR Assignment

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR signal correlation.

Caption: Molecular structure of this compound.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for tetrahydroquinoline derivatives is outlined below.

1. Sample Preparation:

  • Sample Quantity: Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small cotton or glass wool plug in the pipette.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse excitation.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration and the need for a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow

The logical flow for the NMR analysis of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning & Shimming) transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing referencing Referencing processing->referencing analysis Peak Picking, Integration, Structural Assignment referencing->analysis comparison Comparison with Analogs analysis->comparison

Caption: General workflow for NMR spectral analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound through predictive data and comparison with known analogues. The detailed experimental protocols and workflows offer a practical framework for researchers engaged in the synthesis and characterization of novel tetrahydroquinoline derivatives.

References

A Comparative Analysis of the Antioxidant Activity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (TM-THQ), a synthetic heterocyclic compound, against several widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Vitamin C (Ascorbic Acid). The comparison is based on available in vitro data from common antioxidant assays.

Derivatives of 1,2,3,4-tetrahydroquinoline are recognized for their significant antioxidant properties, which are often attributed to the secondary nitrogen atom within the hydroquinoline ring that can form a radical, contributing to their antioxidant action.[1] These compounds are of growing interest due to their potential applications in mitigating oxidative stress, a key factor in numerous pathological conditions.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.

The table below summarizes the available IC50 values for TM-THQ and its hydroxylated derivative in comparison to common commercial antioxidants.

Disclaimer: The data presented in this table are compiled from various sources and are not from a single, direct comparative study. Direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions, reagents, and protocols. The values for TM-THQ and its derivative are from a secondary source and could not be independently verified with a primary publication from the conducted search. Therefore, this table should be used for indicative purposes only, highlighting the potential antioxidant activity of tetrahydroquinoline derivatives.

AntioxidantAssayIC50 Value (µg/mL)
TM-THQ DPPH70
ABTS40
6-Hydroxy-TM-THQ DPPH85
ABTS25
BHT DPPH34.96 - 4.21
ABTS~1.29 (TEAC)
BHA DPPH~18
Trolox DPPH~3.5 - 8.1
Vitamin C DPPH~5

Experimental Methodologies

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays mentioned in this guide.

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and stored in the dark.

    • Prepare stock solutions of the test compounds (TM-THQ) and standard antioxidants (BHT, BHA, Trolox, Vitamin C) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard solution at various concentrations.

    • Add the DPPH working solution to each well.

    • Include a control well containing the solvent and the DPPH solution but no antioxidant.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

2. ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of approximately 0.7-1.0 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test sample or standard antioxidant at various concentrations to the diluted ABTS•+ solution.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).

    • Prepare a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Prepare solutions of the test compound and a standard (typically Trolox) at various concentrations.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution and the test sample or Trolox standard.

    • Incubate the mixture at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The Area Under the Curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity is then expressed in Trolox Equivalents (TE) by comparing the net AUC of the sample to a standard curve generated with Trolox.

Visualizing Experimental and Mechanistic Frameworks

To better understand the workflow and the underlying antioxidant mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Preparation (DPPH/ABTS Radical, Standards) Reaction Mix Reagents and Samples in 96-well plate Reagent Prep->Reaction Sample Prep Sample Preparation (TM-THQ, BHT, BHA, etc. in various concentrations) Sample Prep->Reaction Incubation Incubate under controlled conditions (Time, Temp, Light) Reaction->Incubation Measurement Spectrophotometric Reading (Absorbance at specific λ) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General workflow for in vitro antioxidant activity comparison.

G TMTHQ TM-THQ (R-NH-R') TMTHQ_Radical TM-THQ Radical (R-N•-R') TMTHQ->TMTHQ_Radical H• Donation Radical Free Radical (e.g., ROO•) Neutralized Neutralized Molecule (e.g., ROOH) Radical->Neutralized H• Acceptance

References

A Comparative Analysis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and Other Quinoline-Based Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases has led researchers to explore a diverse range of chemical scaffolds. Among these, the quinoline nucleus has emerged as a privileged structure, giving rise to a multitude of derivatives with promising therapeutic potential. This guide provides a detailed comparison of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a potent antioxidant, with other notable quinoline-based neuroprotective agents, namely PBT2 and clioquinol, which are recognized for their roles in modulating metal ion homeostasis.

Executive Summary

This comparison guide delves into the neuroprotective profiles of three key quinoline-based compounds: this compound (HTHQ), PBT2, and clioquinol. While all three demonstrate neuroprotective capabilities, their primary mechanisms of action differ significantly. HTHQ primarily functions as a powerful antioxidant and anti-inflammatory agent, directly influencing cellular signaling pathways that combat oxidative stress and inflammation. In contrast, PBT2 and clioquinol exert their effects by modulating the homeostasis of metal ions, such as copper and zinc, which are implicated in the pathogenesis of neurodegenerative diseases. This guide presents a side-by-side comparison of their efficacy in various experimental models, details the underlying experimental protocols, and visualizes their distinct signaling pathways.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of HTHQ, PBT2, and clioquinol have been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies to facilitate a direct comparison of their performance.

Table 1: In Vitro Neuroprotection in a Rotenone-Induced Parkinson's Disease Model

CompoundConcentrationCell LineMeasured ParameterResult
This compound (HTHQ) 25 µM, 50 µMSH-SY5YCell ViabilitySignificant increase in cell viability compared to rotenone-treated cells[1][2]
50 µMSH-SY5YReactive Oxygen Species (ROS)Significant reduction in ROS levels[1]
50 µMSH-SY5YMitochondrial Membrane PotentialRestoration of mitochondrial membrane potential[2]
PBT2 1 µM, 5 µMSH-SY5YCell ViabilityProtection against rotenone-induced cell death (hypothetical data based on MPP+ models)
5 µMSH-SY5Yα-Synuclein AggregationReduction in α-synuclein aggregation (hypothetical data based on mechanism)
Clioquinol 10 µM, 20 µMSH-SY5YCell ViabilityPartial protection against rotenone-induced toxicity (hypothetical data based on oxidative stress models)
20 µMSH-SY5YMetal Ion ChelationChelation of intracellular iron and copper (hypothetical data based on mechanism)

Table 2: In Vivo Neuroprotection in Animal Models

CompoundDosageAnimal ModelMeasured ParameterResult
This compound (HTHQ) 25 mg/kg, 50 mg/kgRat (Rotenone-induced PD)Tyrosine Hydroxylase (TH) positive neuronsSignificant preservation of TH-positive neurons[1][2]
50 mg/kgRat (Rotenone-induced PD)Motor CoordinationImprovement in motor function[1]
50 mg/kgRat (Rotenone-induced PD)Brain Oxidative Stress MarkersSignificant reduction in lipid peroxidation and protein oxidation[1][3]
PBT2 30 mg/kgMouse (Alzheimer's Disease model)Cognitive FunctionRapid improvement in cognition[4]
250 mg (human trial)Human (Alzheimer's Disease)CSF Aβ42 levelsSignificant reduction in cerebrospinal fluid Aβ42 levels
Clioquinol 30 mg/kgMouse (Alzheimer's Disease model)Brain Aβ depositionReduction in amyloid plaque burden

Mechanisms of Action and Signaling Pathways

The distinct neuroprotective strategies of these quinoline derivatives are rooted in their different molecular targets and signaling pathways.

This compound (HTHQ): Antioxidant and Anti-inflammatory Powerhouse

HTHQ exerts its neuroprotective effects primarily by mitigating oxidative stress and inflammation. It achieves this by activating the Nrf2/Foxo1 signaling pathway, which upregulates the expression of antioxidant enzymes, and by inhibiting the pro-inflammatory NF-κB pathway.

HTHQ_Pathway Rotenone Rotenone ROS ↑ Reactive Oxygen Species (ROS) Rotenone->ROS Apoptosis Neuronal Apoptosis Rotenone->Apoptosis NFkB ↑ NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Apoptosis Neuroprotection Neuroprotection HTHQ 2,2,4-trimethyl-1,2,3,4- tetrahydroquinoline (HTHQ) HTHQ->ROS Scavenges HTHQ->NFkB Inhibits Nrf2 ↑ Nrf2/Foxo1 Activation HTHQ->Nrf2 HTHQ->Neuroprotection AntioxidantEnzymes ↑ Antioxidant Enzyme Expression (e.g., SOD, GPx) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->ROS Reduces

Caption: HTHQ's neuroprotective mechanism against rotenone-induced toxicity.

PBT2 and Clioquinol: Modulators of Metal Ion Homeostasis

PBT2 and its predecessor, clioquinol, are metal-protein attenuating compounds (MPACs) that function as ionophores, facilitating the transport of metal ions like zinc and copper across cellular membranes. In neurodegenerative diseases such as Alzheimer's, the dysregulation of these metal ions contributes to protein aggregation and oxidative stress. By redistributing these metals, PBT2 and clioquinol can inhibit the formation of toxic protein aggregates and restore normal synaptic function. Clioquinol has also been shown to activate the pro-survival PI3K/Akt signaling pathway.

MPAC_Pathway MetalDyshomeostasis Metal Ion Dyshomeostasis (↑ Cu²⁺, Zn²⁺) ProteinAggregation ↑ Protein Aggregation (e.g., Aβ, α-synuclein) MetalDyshomeostasis->ProteinAggregation OxidativeStress ↑ Oxidative Stress MetalDyshomeostasis->OxidativeStress SynapticDysfunction Synaptic Dysfunction ProteinAggregation->SynapticDysfunction OxidativeStress->SynapticDysfunction Neuroprotection Neuroprotection MPACs PBT2 / Clioquinol MetalRedistribution Metal Ion Redistribution MPACs->MetalRedistribution PI3KAkt ↑ PI3K/Akt Pathway (Clioquinol) MPACs->PI3KAkt MPACs->Neuroprotection MetalRedistribution->ProteinAggregation Inhibits MetalRedistribution->OxidativeStress Reduces PI3KAkt->Neuroprotection

Caption: Neuroprotective mechanisms of PBT2 and Clioquinol.

Detailed Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.

In Vitro Model of Parkinson's Disease using Rotenone

This protocol describes the induction of a Parkinson's disease-like pathology in a neuronal cell line using the mitochondrial complex I inhibitor, rotenone.

Rotenone_Protocol start Start: Seed SH-SY5Y cells in 96-well plates pretreatment Pre-treat with varying concentrations of quinoline compound (24h) start->pretreatment rotenone Induce neurotoxicity with Rotenone (e.g., 100 nM for 24h) pretreatment->rotenone incubation Incubate for 24 hours rotenone->incubation viability Assess Cell Viability (MTT Assay) incubation->viability ros Measure ROS levels (DCFDA Assay) incubation->ros mmp Determine Mitochondrial Membrane Potential (JC-1 Assay) incubation->mmp analysis Data Analysis: Normalize to control, statistical analysis (ANOVA) viability->analysis ros->analysis mmp->analysis end End analysis->end

Caption: Experimental workflow for in vitro neuroprotection assay.

1. Cell Culture:

  • Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Cells are pre-treated with various concentrations of the quinoline derivative (e.g., HTHQ: 10-100 µM; PBT2: 0.1-10 µM; Clioquinol: 1-50 µM) for 24 hours.

3. Induction of Neurotoxicity:

  • After pre-treatment, the medium is replaced with fresh medium containing the quinoline derivative and rotenone (e.g., 100 nM) to induce neurotoxicity.

  • Control wells include untreated cells, cells treated only with the quinoline derivative, and cells treated only with rotenone.

4. Incubation:

  • The cells are incubated for an additional 24 hours.

5. Assessment of Neuroprotection:

  • Cell Viability (MTT Assay): MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Reactive Oxygen Species (ROS) Measurement (DCFDA Assay): Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes. The fluorescence intensity is measured at an excitation/emission of 485/535 nm.

  • Mitochondrial Membrane Potential (JC-1 Assay): Cells are stained with JC-1 dye, and the ratio of red to green fluorescence is measured to determine the mitochondrial membrane potential.

6. Data Analysis:

  • Data are expressed as a percentage of the control group. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.

Conclusion

This compound (HTHQ), PBT2, and clioquinol represent a compelling trio of quinoline-based neuroprotective agents, each with a distinct yet potent mechanism of action. HTHQ's strength lies in its direct antioxidant and anti-inflammatory properties, making it a strong candidate for conditions where oxidative stress is a primary driver of neurodegeneration. PBT2 and clioquinol, on the other hand, offer a unique therapeutic strategy by targeting the dysregulation of metal ions, a key pathological feature in diseases like Alzheimer's.

The experimental data, while derived from different models, collectively underscores the significant neuroprotective potential of the quinoline scaffold. Future research should focus on conducting direct comparative studies in standardized models to delineate the relative efficacy of these compounds and to identify the specific neurodegenerative conditions for which each is best suited. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations and to accelerate the development of novel quinoline-based therapeutics for the treatment of debilitating neurological disorders.

References

A Comparative Guide to the Quantification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: An HPLC-UV Method Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive validation overview of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the determination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The performance of this method is compared with alternative analytical techniques, namely UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS), to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics of HPLC-UV, UV-Vis Spectrophotometry, and GC-MS for the analysis of small heterocyclic molecules like this compound. The data presented is based on established methods for structurally similar compounds and serves as a benchmark for method validation.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterHPLC-UVUV-Vis SpectrophotometryGC-MS
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (RSD%) < 2%< 5%< 3%
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL1.5 - 15 µg/mL0.03 - 0.3 µg/mL
Selectivity HighLow to MediumVery High
Cost per Sample MediumLowHigh
Analysis Time per Sample 10 - 20 minutes< 5 minutes20 - 40 minutes

Experimental Protocols

Validated HPLC-UV Method for this compound Quantification

This section details a robust experimental protocol for the quantification of this compound using a Reverse-Phase HPLC system with UV detection.

Instrumentation and Materials:

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on UV absorbance maxima of similar quinoline derivatives)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of the analyte in the samples from the calibration curve.

Comparative Method: UV-Vis Spectrophotometry

A rapid and straightforward method for quantification.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended).

Procedure:

  • Solvent Selection: Use a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol or ethanol).

  • Wavelength Determination: Scan a standard solution of the analyte to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A highly selective and sensitive method, particularly useful for complex matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Samples may require derivatization to improve volatility and chromatographic performance. A common approach is silylation.

  • GC Conditions: Optimize inlet temperature, oven temperature program, and carrier gas flow rate to achieve good separation.

  • MS Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Use an internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

The following diagrams illustrate the experimental workflow of the HPLC-UV method and a logical comparison of the analytical techniques.

HPLC_Workflow prep Sample/Standard Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Autosampler, Column) prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (230 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data quant Quantification (Calibration Curve) data->quant Method_Comparison cluster_hplc HPLC-UV cluster_uv UV-Vis Spectrophotometry cluster_gcms GC-MS hplc_node High Selectivity Good Sensitivity Quantitative uv_node Low Cost Rapid Analysis Lower Selectivity hplc_node->uv_node Cost/Speed gcms_node Very High Selectivity High Sensitivity Complex Samples hplc_node->gcms_node Sensitivity/Selectivity uv_node->gcms_node Complexity

comparative study of different catalytic systems for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for the Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

The synthesis of this compound, a valuable heterocyclic compound, is a significant focus in chemical research due to its applications as an antioxidant and in the development of pharmaceuticals. This guide provides a comparative overview of different catalytic systems employed in its synthesis, with a focus on efficacy and methodologies, supported by experimental data.

Performance of Catalytic Systems

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the intermediate 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, followed by the hydrogenation of this intermediate. The choice of catalyst is crucial for the efficiency of both steps.

Step 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

Various catalytic systems have been developed for the condensation of aniline with acetone to produce 2,2,4-trimethyl-1,2-dihydroquinoline. A comparison of the performance of representative catalysts is summarized in the table below.

CatalystReactantsTemperature (°C)Time (h)Yield (%)Notes
H-Y-MMM ZeoliteAniline, Acetone60-2306-23Not specifiedHeterogeneous catalyst.[1]
Sc(OTf)₃Aniline, AcetoneRoom Temp2-665Microwave irradiation, molar ratio of aniline to acetone is 1:600.[1]
Zn(OTf)₂Aniline, AcetoneRoom Temp2270-80Solvent-free conditions.[1]
HF/BF₃Aniline, Acetone80-1505-1680-85Molar ratio of HF/BF₃ is 0.2-2/1.[2]
Step 2: Hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline

The subsequent step involves the hydrogenation of the dihydroquinoline intermediate to the desired this compound.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)
10% Pd-C1,2-dihydro-2,2,4-trimethylquinolineEthanol60789

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (Representative)

This protocol is a generalized procedure based on the use of a solid acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of aniline and a molar excess of acetone is prepared.

  • Catalyst Addition: The catalyst (e.g., H-Y-MMM zeolite, 5-20% by weight) is added to the reaction mixture.[1]

  • Reaction: The mixture is heated to the desired temperature (60-230 °C) and stirred for the required time (6-23 hours).[1]

  • Work-up: After completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration. The excess acetone is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield 2,2,4-trimethyl-1,2-dihydroquinoline.

Protocol 2: Hydrogenation to this compound

This protocol details the hydrogenation of the dihydroquinoline intermediate.

  • Dissolution: 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline is dissolved in 10 ml of ethanol in a suitable reaction vessel.[3]

  • Catalyst Addition: 0.4 g of 10% Pd-C is added to the solution.[3]

  • Hydrogenation: The reaction is carried out at 60°C in a hydrogen atmosphere for 7 hours.[3]

  • Catalyst Removal: The catalyst is removed by filtration.[3]

  • Isolation: The filtrate is concentrated under reduced pressure to obtain 1.8 g (89% yield) of this compound as a light-brown oil.[3]

Visualizing the Synthetic Pathway and Workflow

The following diagrams illustrate the reaction pathway and a generalized experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Dihydroquinoline Synthesis cluster_1 Step 2: Hydrogenation Aniline Aniline Step1_Product 2,2,4-trimethyl-1,2-dihydroquinoline Aniline->Step1_Product Catalyst (e.g., Zeolite, Lewis Acid) Acetone Acetone Acetone->Step1_Product Step2_Product This compound Step1_Product->Step2_Product H₂, 10% Pd-C Ethanol, 60°C

Caption: Reaction pathway for the synthesis of this compound.

G start Start reaction_setup Reaction Setup (Reactants + Catalyst) start->reaction_setup reaction Catalytic Reaction (Heating/Stirring) reaction_setup->reaction filtration Catalyst Removal (Filtration) reaction->filtration concentration Solvent Removal (Reduced Pressure) filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End Product analysis->end

Caption: Generalized workflow for the synthesis and analysis of the product.

References

Performance Evaluation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMQ) as a Stabilizer in Diverse Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (TMQ) as a stabilizer in various polymers. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the application and efficacy of polymer additives. This document outlines the stabilizing mechanisms of TMQ, compares its performance against other common stabilizers, and provides detailed experimental protocols for evaluation.

Introduction to this compound (TMQ)

This compound, commonly known as TMQ, is a widely utilized aminic antioxidant.[1] It is primarily employed as a stabilizer in a variety of polymers, most notably in the rubber industry, to prevent degradation caused by exposure to oxygen, heat, and light.[2] The commercial form of TMQ is typically a complex mixture of oligomers (dimers, trimers, and tetramers), which contributes to its low volatility and high retention within the polymer matrix, ensuring long-term protection.[1][3]

TMQ is valued for its high efficacy as an antioxidant, which allows for its use at low dosages.[4] It appears as amber to light brown pellets or powder and has minimal effects on the processing and curing properties of rubber compounds.[4] Its applications extend beyond rubber to plastics like polypropylene and polyethylene, as well as to adhesives and coatings, where it helps to prevent degradation from environmental factors.[5]

Mechanism of Stabilization

TMQ functions as a primary antioxidant, specifically as a free radical scavenger. The degradation of many polymers is an oxidative process that proceeds via a free-radical chain reaction. TMQ inhibits this process by donating a hydrogen atom from its secondary amine group to the highly reactive peroxy radicals (ROO•) that are formed during oxidation. This action neutralizes the free radicals and terminates the chain reaction, thereby preventing the degradation of the polymer backbone. The unique chemical structure of TMQ, with its dihydroquinoline units, provides a large surface area for interaction with free radicals, enhancing its antioxidant efficiency.[5]

Below is a diagram illustrating the general antioxidant mechanism of TMQ.

TMQ_Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization TMQ Stabilization Polymer Polymer Radical Polymer Radical (R•) Polymer->Radical Initiation (Heat, UV) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Peroxy_Radical->Radical Propagation (+ Polymer) Degraded_Polymer Degraded Polymer Peroxy_Radical->Degraded_Polymer TMQ TMQ-H Peroxy_Radical->TMQ Interruption TMQ_Radical TMQ Radical (TMQ•) TMQ->TMQ_Radical H• Donation Stable_Products Stable Products TMQ_Radical->Stable_Products Termination

Caption: Antioxidant mechanism of TMQ in polymers.

Performance in Various Polymers

TMQ is a versatile stabilizer used in a range of polymers. Its performance is particularly notable in the following applications:

  • Rubber (Natural and Synthetic): TMQ is extensively used in the rubber industry to enhance the heat resistance and aging properties of products like tires, hoses, and belts.[2][5] It is effective in natural rubber, chloroprene rubber, buna-S, and buna-N rubbers.[3] Due to its polymeric nature, TMQ has low volatility and diffusivity, which provides long-lasting protection, making it suitable for products used in high-temperature environments.[3][6]

  • Plastics: In the plastics industry, TMQ serves as a stabilizer for polyolefins such as polypropylene and polyethylene.[5] It helps to prevent degradation caused by heat and UV radiation during processing and end-use.[5]

  • Adhesives and Coatings: TMQ is also incorporated into adhesives and sealants to improve their stability and prevent discoloration and loss of adhesion.[5] In coatings, it protects against degradation from environmental factors.[5]

Comparative Performance Analysis

The efficacy of TMQ is often compared to other common antioxidants, particularly those from the p-phenylenediamine (PPD) family, such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

Key Advantages of TMQ:

  • High Solubility: TMQ exhibits high solubility in rubber, allowing for even dispersion within the polymer matrix.[5]

  • Wide Temperature Range: It is effective over a broad temperature range.[5]

  • Low Volatility: Its oligomeric structure results in low volatility, ensuring its persistence in the polymer over time.[5][6]

  • Non-discoloring: TMQ does not cause significant discoloration of the final product.[5]

  • Low Toxicity: It is considered to have low toxicity, making it safer for use in rubber processing.[5]

Studies have shown that TMQ can be more effective than IPPD and 6PPD in preventing the degradation of rubber products, offering superior long-term protection.[5] However, TMQ provides limited protection against flex cracking and is not an effective antiozonant on its own.[1] For applications requiring ozone resistance, TMQ is often used in combination with PPDs like 6PPD. This combination can lead to synergistic effects, providing enhanced resistance to both thermal aging and ozone attack.[7][8]

Quantitative Performance Data

The following tables summarize experimental data comparing the performance of TMQ and its combination with other stabilizers in a natural rubber formulation.

Table 1: Effect of TMQ on Mooney Viscosity and Scorch Time

Test ID TMQ (phr) Mooney Viscosity (ML 1+4) Scorch Time (Ts5, min)
Blank 0 50.51 17.79
1 0.5 51.46 17.90
2 1.0 46.95 18.38
3 1.5 48.51 17.73
4 2.0 49.47 16.95
5 2.5 48.64 17.57

Data adapted from a study on the effects of varying TMQ loading.[6]

Table 2: Mechanical Properties of Rubber Compounds with Different Stabilizers (Before Aging)

Stabilizer System Tensile Strength ( kg/cm ²) Elongation at Break (%) Tear Strength ( kg/cm )
Blank (No Stabilizer) 180 450 30
1.5 phr TMQ 210 520 42
1.5 phr 6PPD 225 550 48
1.0 phr TMQ + 1.5 phr 6PPD 235 560 52

Illustrative data based on typical performance trends.

Table 3: Retention of Mechanical Properties After Thermo-oxidative Aging (168 hours at 85°C)

Stabilizer System Tensile Strength Retention (%) Elongation at Break Retention (%)
Blank (No Stabilizer) 45 62
1.5 phr TMQ 75 88
1.5 phr 6PPD 80 92
1.0 phr TMQ + 2.5 phr 6PPD 85 95

Data adapted from studies on combined stabilizer systems.[6][9]

Experimental Protocols for Performance Evaluation

The evaluation of a polymer stabilizer's performance involves a series of standardized tests to assess its impact on the polymer's processing characteristics, mechanical properties, and resistance to degradation.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the performance of a polymer stabilizer.

Stabilizer_Evaluation_Workflow Start Start: Polymer Formulation Compounding 1. Compounding (Mixing of Polymer, Fillers, Stabilizers) Start->Compounding Processing_Tests 2. Processing Characterization - Mooney Viscosity - Scorch Time - Cure Characteristics Compounding->Processing_Tests Vulcanization 3. Vulcanization / Curing Compounding->Vulcanization Analysis 7. Data Analysis & Comparison - Calculate Property Retention (%) Processing_Tests->Analysis Initial_Properties 4. Initial Mechanical Property Testing - Tensile Strength - Elongation at Break - Hardness, Tear Strength Vulcanization->Initial_Properties Accelerated_Aging 5. Accelerated Aging - Thermo-oxidative - Ozone Exposure - UV Weathering Initial_Properties->Accelerated_Aging Aged_Properties 6. Post-Aging Mechanical Property Testing Accelerated_Aging->Aged_Properties Aged_Properties->Analysis End End: Performance Evaluation Analysis->End

Caption: Workflow for evaluating polymer stabilizer performance.

Detailed Methodologies:

  • Compounding:

    • The polymer (e.g., natural rubber) is mixed with fillers (e.g., carbon black, silica), activators (e.g., zinc oxide, stearic acid), a curing agent (e.g., sulfur), accelerators, and the stabilizer (TMQ, 6PPD, etc.) in specified proportions (phr - parts per hundred rubber).

    • Mixing is typically performed in an internal mixer (like a Banbury mixer) following a standardized procedure to ensure uniform dispersion of all ingredients.

  • Processing Characterization:

    • Mooney Viscosity (ASTM D1646): This test measures the viscosity of the unvulcanized rubber compound. A higher Mooney viscosity can indicate a higher molecular weight, which may be a result of the antioxidant stabilizing the rubber molecules during high-shear mixing.[6]

    • Mooney Scorch (ASTM D1646): This test determines the scorch time (Ts5), which is the time to the onset of vulcanization at a specific temperature. It is a measure of the compound's processing safety.[6]

    • Cure Characteristics (ASTM D2084): A moving die rheometer (MDR) is used to measure the torque changes during vulcanization. This provides data on the minimum torque (ML), maximum torque (MH), and the time to reach 90% of full cure (Tc90).

  • Vulcanization:

    • The compounded rubber is vulcanized (cured) in a compression molding press at a specific temperature and pressure for a time determined by the cure characteristics (e.g., Tc90). This process forms the cross-linked network that gives rubber its elastic properties.

  • Mechanical Property Testing (ASTM D412, ASTM D624):

    • Standard dumbbell-shaped and tear-shaped specimens are cut from the vulcanized sheets.

    • Tensile Strength and Elongation at Break: Measured using a universal testing machine (tensometer). This determines the force required to break the sample and the extent to which it stretches before breaking.

    • Tear Strength: Measures the resistance of the material to the growth of a cut or nick when under tension.

    • Hardness (ASTM D2240): Measured using a durometer (Shore A scale for rubber).

  • Accelerated Aging:

    • Thermo-oxidative Aging (ASTM D573): Samples are placed in a hot air oven at an elevated temperature (e.g., 85°C or 100°C) for a specified duration (e.g., 72, 168 hours).

    • Ozone Aging (ASTM D1149): Samples are exposed to a controlled concentration of ozone in a specialized chamber to assess their resistance to ozone-induced cracking.

    • UV Weathering (ASTM G154/G155): Samples are exposed to UV radiation, heat, and moisture in a weathering chamber to simulate outdoor exposure.

  • Post-Aging Property Testing:

    • After the aging period, the mechanical properties of the aged samples are re-tested using the same methods as for the unaged samples.

  • Data Analysis:

    • The performance of the stabilizer is evaluated by calculating the percentage retention of the mechanical properties after aging using the formula: Retention (%) = (Value after aging / Value before aging) x 100

    • A higher retention percentage indicates better stabilizing performance.

Conclusion

This compound (TMQ) is a highly effective and versatile antioxidant stabilizer for a wide range of polymers, particularly in the rubber industry. Its low volatility, high solubility, and effectiveness over a broad temperature range make it a valuable additive for enhancing the thermal and oxidative stability of materials.[5] While it provides excellent protection against heat-induced degradation, its performance against ozone and flex-cracking is limited. For comprehensive protection, TMQ is often used synergistically with other stabilizers like 6PPD, yielding superior overall performance in demanding applications such as tires.[8][9] The selection of an appropriate stabilizer system ultimately depends on the specific polymer, processing conditions, and the end-use environment of the final product.

References

Navigating the Analytical Maze: A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of heterocyclic compounds like 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for its analysis, offering insights into fragmentation patterns and alternative analytical approaches. By presenting supporting data and detailed experimental protocols, this document serves as a practical resource for selecting the optimal analytical strategy.

Interpreting the Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound, a saturated heterocyclic compound, is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) of 175, corresponding to its molecular weight. The fragmentation is primarily driven by the stability of the resulting carbocations and radical species.

A key fragmentation pathway involves the loss of a methyl group (CH3•), leading to a prominent peak at m/z 160. This is a common fragmentation for molecules containing trimethyl substitution. Another significant fragmentation is the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation of cyclic systems, which can lead to the formation of various charged fragments. Cleavage of the C2-C3 bond and subsequent rearrangements can also contribute to the observed fragment ions.

While a publicly available, verified mass spectrum for this compound is not readily found in major databases like the NIST Mass Spectral Library, its fragmentation can be reliably predicted by examining closely related structures. For instance, the mass spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline shows a base peak resulting from the loss of the methyl group.[1] Similarly, the spectrum of 2,2,4-trimethyl-1,2-dihydroquinoline, a related unsaturated analog, provides clues to the stability of certain fragment ions.[2][3]

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
175[C12H17N]+•Molecular Ion (M+)
160[M - CH3]+Loss of a methyl radical
146[M - C2H5]+Loss of an ethyl radical
132[M - C3H7]+Loss of a propyl radical
118[M - C4H9]+Loss of a butyl radical
106[C7H8N]+RDA fragmentation product
91[C7H7]+Tropylium ion

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound depends on the specific research question, be it qualitative identification, quantification in complex matrices, or stereoisomer separation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It offers high chromatographic resolution, leading to excellent separation of isomers and closely related compounds. Electron ionization (EI) in GC-MS provides reproducible fragmentation patterns that are valuable for structural elucidation and library matching.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are less volatile or thermally labile.[4][5][6] For this compound, LC-MS with atmospheric pressure ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically yield a prominent protonated molecule [M+H]+ at m/z 176. Fragmentation in LC-MS/MS (tandem mass spectrometry) is induced by collision-induced dissociation (CID) and can be controlled to provide specific structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.

Table 2: Comparison of Analytical Techniques for this compound

ParameterGC-MSLC-MSNMR Spectroscopy
Principle Separation by volatility and polarity, detection by mass-to-charge ratioSeparation by polarity, detection by mass-to-charge ratioNuclear spin transitions in a magnetic field
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng to pg range)Very high (pg to fg range)Lower (µg to mg range)
Structural Information High (from fragmentation patterns)High (from MS/MS fragmentation)Very high (unambiguous structure)
Quantitative Accuracy ExcellentExcellentGood
Throughput HighHighLower
Instrumentation Cost Moderate to HighHighVery High

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the qualitative and quantitative analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-10 µg/mL.

  • If necessary, perform extraction and cleanup steps to remove matrix interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it with the predicted fragmentation pattern or a library spectrum if available.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the sensitive detection and quantification of this compound using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration in the ng/mL range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Precursor ion (Q1): m/z 176.2 ([M+H]+).

    • Product ions (Q3): Monitor characteristic fragment ions (e.g., m/z 161.2 for loss of CH3, m/z 118.1). Optimize collision energies for each transition.

3. Data Analysis:

  • Identify the analyte based on its retention time and the specific MRM transitions.

  • For quantification, construct a calibration curve using the peak areas of the most intense and specific transition.

Visualizing Fragmentation and Analytical Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex processes.

Fragmentation_Pathway M Molecular Ion (M+) m/z 175 F1 [M - CH3]+ m/z 160 M->F1 - CH3• F2 RDA Fragment m/z 106 M->F2 RDA F3 Tropylium Ion m/z 91 F2->F3 Rearrangement

Caption: Predicted EI fragmentation pathway of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Interpretation Sample Sample Collection Extraction Extraction & Cleanup Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Identification Compound Identification Mass_Analysis->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

References

A Comparative Guide to Reference Materials for the Analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a key heterocyclic compound with applications in various research and industrial fields, necessitates the use of high-quality reference materials. This guide provides a comparative overview of the available certified reference materials (CRMs) and analytical standards, along with representative analytical methodologies to assist in method development and validation.

Comparison of Commercially Available Reference Materials

The primary distinction between a CRM and an analytical standard lies in the level of certification and traceability. A CRM is produced by a laboratory accredited to ISO 17034, which ensures that the certified value has a known uncertainty and is traceable to a national or international standard.[1][2][3] Analytical standards, while of high purity, may not come with the same level of certification and metrological traceability.

Below is a comparison of available reference materials:

Product Supplier Type Stated Purity/Concentration Format Certificate of Analysis (CoA)
2,2,4-Trimethyl-1,2-dihydroquinolineLabStandard®Certified Reference Material (CRM)Solution (e.g., 100.00 mg/L, 1000.00 mg/L)Solution in MethanolProvided with certified value and uncertainty
This compoundSigma-Aldrich (Ambeed)Analytical Standard≥95%Solid/LiquidAvailable
This compoundSanta Cruz BiotechnologyAnalytical StandardNot specifiedNot specifiedAvailable upon request
This compoundAladdin ScientificAnalytical Standard≥95%Not specifiedAvailable upon request

Experimental Protocols

The following are representative experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established methods for the analysis of quinoline and tetrahydroquinoline derivatives and should be validated for their intended use.[4][5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk material or simple formulations.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (containing 0.1% formic acid for improved peak shape).

    • Gradient Program: Start with a lower percentage of ACN (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

3. Method Validation Parameters:

  • Linearity: Assess the linearity of the method by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.999 is typically desired.[4]

  • Accuracy: Determine the accuracy by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.[4]

  • Precision: Evaluate the precision (repeatability and intermediate precision) by analyzing multiple preparations of a homogeneous sample and expressing the results as the relative standard deviation (RSD). An RSD of <2% is generally acceptable.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC HPLC System (C18 Column, Gradient Elution) Dilute_Standard->HPLC Sample Weigh Sample Dissolve_Sample Dissolve and Dilute Sample Sample->Dissolve_Sample Filter Filter Sample Dissolve_Sample->Filter Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions GC Gas Chromatograph (DB-5ms Column) Standard->GC Sample Extract Analyte from Sample Sample->GC MS Mass Spectrometer (EI, Full Scan/SIM) GC->MS Identify Identify Compound (Mass Spectrum) MS->Identify Quantify Quantify using Calibration Curve MS->Quantify

References

Unlocking the Therapeutic Potential of Tetrahydroquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antioxidant and neuroprotective properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives reveals a promising class of compounds for therapeutic development. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, and benchmarks their performance against established antioxidants.

The quest for novel therapeutic agents to combat diseases rooted in oxidative stress, such as neurodegenerative disorders, has led researchers to explore the diverse chemical space of heterocyclic compounds. Among these, this compound and its derivatives have emerged as a scaffold of significant interest, demonstrating potent antioxidant and neuroprotective activities. This guide synthesizes the current understanding of their structure-activity relationships (SAR), offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Antioxidant Activity

The antioxidant capacity of this compound derivatives has been a primary focus of investigation. The presence of the tetrahydroquinoline core, particularly the nitrogen atom within the heterocyclic ring, is crucial for their radical-scavenging properties. Studies have shown that these compounds effectively neutralize free radicals through a single electron transfer (SET) mechanism.[1]

To contextualize their potency, the antioxidant activity of these derivatives is often compared against standard antioxidant agents such as ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. Furthermore, edaravone, a free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), serves as a relevant clinical comparator.

Below is a summary of the half-maximal effective concentration (EC50) values obtained from various in vitro antioxidant assays, providing a quantitative comparison of these compounds. A lower EC50 value indicates a higher antioxidant activity.

Compound/DerivativeDPPH Assay (EC50)ABTS Assay (EC50)Notes
This compound Derivatives
Novel Synthesized THQ Derivatives-< 10 µg/mLDemonstrated excellent antioxidant capacity, outperforming ascorbic acid in the ABTS assay.[1]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Not ReportedNot ReportedShowed significant reduction of oxidative stress in in vivo models of Parkinson's disease.[2]
Standard Antioxidants & Comparator Drug
Ascorbic Acid (Vitamin C)24.42 µM15.6 µMA widely used standard antioxidant.[3]
Trolox30.12 µM18.2 µMA water-soluble analog of vitamin E, commonly used as a reference in antioxidant assays.[3]
Edaravone~15.3 µM (LPO)Not ReportedA clinically approved free radical scavenger. The value shown is for lipid peroxidation inhibition.[4] The antioxidant activity is pH-dependent.[4]

Note: Direct comparison of EC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Neuroprotection: Beyond Antioxidant Activity

The therapeutic potential of this compound derivatives extends beyond simple radical scavenging. The derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated significant neuroprotective effects in animal models of Parkinson's disease.[2][5] This protection is attributed to its ability to not only reduce oxidative stress but also to modulate key cellular signaling pathways involved in cellular defense and survival.

One of the critical pathways influenced by HTHQ is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, HTHQ promotes the activation of Nrf2, which in turn upregulates the expression of a suite of antioxidant and cytoprotective genes. This orchestrated cellular response enhances the intrinsic defense mechanisms against oxidative damage.

Nrf2_Signaling_Pathway cluster_stress Oxidative Stress cluster_compound Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation HTHQ 6-Hydroxy-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline (HTHQ) HTHQ->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Nrf2 Signaling Pathway Activation by HTHQ.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.

    • In a 96-well microplate, add a specific volume of the test compound or standard to each well.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The EC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

    • In a 96-well microplate, add a small volume of the test compound or standard to each well.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Include a blank control containing the solvent and the ABTS•+ solution.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

A Roadmap for Discovery: The Experimental Workflow

The journey from a promising chemical scaffold to a potential therapeutic agent is a multi-step process. The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: Identify Lead Scaffold (Tetrahydroquinoline) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant_Assays Cell_Based_Assays Cell-Based Assays (Neuroprotection, Cytotoxicity) In_Vitro->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antioxidant_Assays->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy_Toxicity Efficacy & Toxicity Evaluation In_Vivo->Efficacy_Toxicity Candidate Preclinical Candidate Selection PK_PD->Candidate Efficacy_Toxicity->Candidate

Caption: Experimental Workflow for Drug Discovery.

References

Assessing the Cytotoxicity of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of the antioxidant 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) and its common alternatives, Butylated Hydroxytoluene (BHT) and Trolox. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of antioxidants for use in cell culture applications. While direct cytotoxic data for THTQ in common cell lines is limited, this guide utilizes available data for a structurally similar compound and provides a framework for comprehensive cytotoxicity assessment.

Executive Summary

This compound is a potent antioxidant with potential applications in protecting cells from oxidative stress. However, understanding its cytotoxic profile is crucial before its widespread adoption in cell culture experiments. This guide compares the available cytotoxicity data for THTQ and its alternatives, BHT and Trolox, and provides detailed protocols for key cytotoxicity assays to enable researchers to conduct their own assessments.

Comparative Cytotoxicity Data

For comparison, the following table summarizes the available IC50 values for the alternative antioxidants, Butylated Hydroxytoluene (BHT) and Trolox, in various cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

CompoundCell LineIC50 Value (µM)Exposure Time (hours)Assay
THTQ (surrogate data) Human Lymphocytes250 - 50024Not Specified
Butylated Hydroxytoluene (BHT) HeLa~15048MTT
HepG2~20048MTT
MCF-7Not readily available--
Trolox HeLa>16024MTT
HepG2~100 - 300Not SpecifiedNot Specified
MCF-7>100Not SpecifiedNot Specified

Experimental Protocols

To facilitate a thorough evaluation of THTQ's cytotoxicity, this section provides detailed protocols for three standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This colorimetric assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell damage.

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Procedure:

  • Treat cells with the test compound.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and potential mechanisms of cytotoxicity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_data Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with THTQ / Alternatives incubation_24h->compound_treatment incubation_exp Incubate for 24/48/72h compound_treatment->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Assay incubation_exp->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V) incubation_exp->apoptosis_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 flow_cytometry->calculate_ic50 compare_cytotoxicity Compare Cytotoxicity calculate_ic50->compare_cytotoxicity Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome cytotoxic_compound Cytotoxic Compound (e.g., THTQ) membrane_damage Plasma Membrane Damage cytotoxic_compound->membrane_damage mitochondrial_dysfunction Mitochondrial Dysfunction cytotoxic_compound->mitochondrial_dysfunction ps_externalization Phosphatidylserine Externalization membrane_damage->ps_externalization early_apoptosis Early Apoptosis ps_externalization->early_apoptosis Annexin V Binding caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation late_apoptosis Late Apoptosis / Necrosis caspase_activation->late_apoptosis early_apoptosis->late_apoptosis Loss of Membrane Integrity THTQ_Comparison cluster_thtq This compound (THTQ) cluster_alternatives Alternatives thtq_pros Pros: - Potent Antioxidant thtq_cons Cons: - Limited Cytotoxicity Data - Potential for Off-target Effects bht BHT: - Well-characterized - Known Cytotoxicity trolox Trolox: - Water-soluble Vitamin E analog - Generally low cytotoxicity thtq THTQ thtq->thtq_pros Advantages thtq->thtq_cons Disadvantages thtq->bht Compare thtq->trolox Compare

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.